Product packaging for Triisopropylphosphonium tetrafluoroborate(Cat. No.:CAS No. 121099-07-8)

Triisopropylphosphonium tetrafluoroborate

Cat. No.: B047871
CAS No.: 121099-07-8
M. Wt: 248.05 g/mol
InChI Key: KGBIZABAOCDZNU-UHFFFAOYSA-O
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Description

Triisopropylphosphonium tetrafluoroborate is a stable, air-stable phosphonium salt that serves as a highly valuable precursor in organic synthesis and catalysis research. Its primary research value lies in its role as a source of the triisopropylphosphine ligand, a sterically demanding and electron-rich organophosphorus compound. The tetrafluoroborate (BF4-) counterion provides enhanced stability and solubility in various organic solvents, making it a preferred choice over more hygroscopic salts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22BF4P B047871 Triisopropylphosphonium tetrafluoroborate CAS No. 121099-07-8

Properties

IUPAC Name

tri(propan-2-yl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P.BF4/c1-7(2)10(8(3)4)9(5)6;2-1(3,4)5/h7-9H,1-6H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBIZABAOCDZNU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)[PH+](C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455500
Record name TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE
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Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121099-07-8
Record name TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisopropylphosphonium tetrafluoroborate
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Synthetic Methodologies and Precursor Chemistry of Triisopropylphosphonium Tetrafluoroborate

Reactant Role in Triisopropylphosphine (B1582976) Complex Synthesis

Triisopropylphosphine is a bulky, electron-rich phosphine (B1218219) ligand that is widely used in coordination chemistry and catalysis. Its steric bulk can be exploited to stabilize reactive intermediates and to control the coordination number of the metal center, while its strong electron-donating ability can enhance the reactivity of the metal complex in catalytic cycles. The use of triisopropylphosphonium tetrafluoroborate (B81430) provides a convenient source of the triisopropylphosphine ligand for the synthesis of its metal complexes.

Ruthenium(II) Complexes

The synthesis of ruthenium(II) complexes featuring the triisopropylphosphine ligand is a prominent area of research, owing to their diverse applications in catalysis, including olefin metathesis, hydrogenation, and transfer hydrogenation.

The synthesis of ruthenium dihydride complexes is of significant interest due to their role as key intermediates in hydrogenation catalysis. One notable example is the synthesis of dihydridocarbonyltris(triphenylphosphine)ruthenium(II), RuH2(CO)(PPh3)3, which can be prepared from ruthenium(III) chloride hydrate, triphenylphosphine (B44618), and potassium hydroxide (B78521) in ethanol. whiterose.ac.uk While this specific example uses triphenylphosphine, analogous syntheses can be adapted for the use of triisopropylphosphine. The general methodology involves the reduction of a ruthenium(III) precursor in the presence of the phosphine ligand and a hydride source.

The preparation of (η6-arene)ruthenium(II) complexes containing phosphine ligands is also a well-established field. These "piano-stool" complexes are typically synthesized from the corresponding dimeric precursor, [{Ru(η6-arene)Cl2}2], by reaction with the desired phosphine ligand. nih.gov For instance, various binuclear ruthenium(II) complexes of the type [{Ru(η6-arene)Cl2}2] (where the arene can be benzene, mesitylene, indane, etc.) react with phosphine ligands to yield monomeric complexes. nih.gov While specific examples detailing the synthesis of mixed alkene-η6-arene ruthenium(II) complexes with triisopropylphosphine are not abundant in the reviewed literature, the general synthetic routes to arene-ruthenium-phosphine complexes provide a foundational methodology for their preparation.

The development of water-soluble ruthenium complexes is crucial for applications in green chemistry, particularly for catalysis in aqueous media. Triisopropylphosphine has been incorporated into water-soluble ruthenium(II) complexes, enhancing their catalytic activity in aqueous environments.

A series of new water-soluble Ru(III) pyrazole complexes have been synthesized and characterized, demonstrating the utility of ruthenium complexes in aqueous systems. nih.gov More specifically, new water-soluble cyclopentadienyl (B1206354) ruthenium(II) complexes incorporating phosphine ligands have been prepared and their interaction with DNA has been studied. nih.gov

ComplexStarting MaterialReagentsSolventYield (%)
[RuClCp(PPh3)(PTA)][RuClCp(PPh3)2]PTACH2Cl285
[RuCpI(PPh3)(PTA)][RuClCp(PPh3)(PTA)]NaIAcetone90
RuCpI(mPTA)(PPh3)RuClCp(mPTA)(PPh3)NaIAcetone92

Table 1: Synthesis of Water-Soluble Ruthenium(II) Complexes. Data sourced from nih.gov

Ruthenium alkylidene and carbyne complexes are powerful catalysts for olefin metathesis. The synthesis of these complexes often involves the use of phosphine ligands to stabilize the highly reactive metal-carbon multiple bond. Triisopropylphosphine, with its bulky nature, is a suitable candidate for this purpose.

Ruthenium alkylidene complexes of the general formula (NHC)(PR3)(Cl)2Ru=CHR' (where NHC is an N-heterocyclic carbene and PR3 is a phosphine) are highly active olefin metathesis catalysts. nih.gov These can be synthesized from bis(phosphine) ruthenium alkylidene precursors by reaction with an NHC, which displaces one of the phosphine ligands. nih.gov While this demonstrates the lability of phosphine ligands in these systems, the initial precursor often contains triisopropylphosphine. The reactivity of these alkylidene complexes can lead to the formation of ruthenium carbyne complexes through various transformation pathways.

The synthesis of ruthenium complexes directly from rhodium trichloride is not a standard or commonly reported method. However, the synthesis of heterobimetallic complexes containing both ruthenium and rhodium is known. These complexes are of interest for their potential cooperative catalytic effects. For instance, novel silsesquioxane-containing ruthenium and rhodium complexes have been prepared by reacting a silsesquioxane-based tridentate phosphine ligand with [RuCl2(p-cymene)]2 and [(C2H4)2RhCl]2, respectively. oup.com This indicates that pre-formed ruthenium and rhodium precursors are typically used to create mixed-metal species, rather than a direct conversion of a rhodium salt to a ruthenium complex.

POP pincer ligands are tridentate ligands that coordinate to a metal center in a meridional fashion, imparting high stability and catalytic activity to the resulting complexes. The synthesis of ruthenium(II) hydrido complexes containing POP pincer ligands has been explored. dtu.dk These complexes are typically prepared by reacting a suitable ruthenium precursor, such as [RuHCl(PPh3)3], with the desired POP pincer ligand. st-andrews.ac.uk

Controlled Radical Polymerization Catalyst Precursors

The application of triisopropylphosphonium tetrafluoroborate as a direct precursor for controlled radical polymerization (CRP) catalysts is not extensively documented in the available scientific literature. While phosphine ligands are integral to various metal-catalyzed polymerization reactions, including Atom Transfer Radical Polymerization (ATRP), specific studies detailing the use of this compound in this context are limited. Generally, in CRP techniques like ATRP, a transition metal complex, often with a phosphine ligand, acts as the catalyst to control the polymerization of vinyl monomers. The design of the ligand can influence the catalyst's activity and the stereochemistry of the resulting polymer.

Gold Complexes

This compound is a precursor for the synthesis of gold(I) complexes, leveraging the strong coordination of the triisopropylphosphine ligand to the gold center.

The synthesis of μ3-Oxo-tris[(triisopropylphosphine)gold(I)] tetrafluoroborate, [Au₃O(P(i-Pr)₃)₃]BF₄, has been reported. This complex is part of a family of oxonium salts of gold(I) phosphine complexes. The general synthetic strategy involves the reaction of a (phosphine)gold(I) chloride with silver oxide and a tetrafluoroborate salt. researchgate.net The bulky triisopropylphosphine ligands in this complex prevent intermolecular aggregation, which is observed in analogues with less sterically demanding phosphines. researchgate.net

Table 1: Synthesis of μ3-Oxo-tris[(phosphine)gold(I)] Tetrafluoroborate Analogues researchgate.net

Phosphine Ligand Precursors Product
Tri(2-methylphenyl)phosphine (P(o-tolyl)₃)AuCl, Ag₂O, NaBF₄ {[(2-MeC₆H₄)₃P]Au}₃O⁺BF₄⁻
Tri(2,4,6-trimethylphenyl)phosphine (P(mesityl)₃)AuCl, Ag₂O, NaBF₄ {[(2,4,6-Me₃C₆H₂)₃P]Au}₃O⁺BF₄⁻

Rhodium Complexes

Triisopropylphosphine, derived from its tetrafluoroborate salt, is a valuable ligand in the synthesis of rhodium complexes for catalysis. The steric and electronic properties of the triisopropylphosphine ligand influence the coordination chemistry and reactivity of the resulting rhodium complexes.

While specific examples detailing the synthesis of rhodium diphosphine complexes directly from this compound are scarce in the reviewed literature, the general methodology involves the reaction of a rhodium precursor, such as [RhCl(COD)]₂, with the desired phosphine ligand. nih.gov The triisopropylphosphine ligand can be generated in situ from the tetrafluoroborate salt by deprotonation. The resulting rhodium-phosphine complexes are active in various catalytic transformations.

The synthesis of rhodium(I) hydride-halide complexes containing triisopropylphosphine ligands follows general procedures for the preparation of such complexes. Typically, a rhodium(I) precursor like [RhCl(COD)]₂ is treated with the triisopropylphosphine ligand. The resulting chloro-rhodium(I) complex can then be converted to a hydride complex through reaction with a hydride source. The specific reaction conditions and the nature of the ancillary ligands determine the final structure and reactivity of the complex. Structural determinations of chlorobis(triisopropylphosphine)rhodium compounds in both +2 and +3 oxidation states have been reported, indicating the accessibility of various oxidation states for rhodium in the presence of this bulky phosphine ligand.

Osmium Complexes

Triisopropylphosphine is utilized in the synthesis of a variety of osmium complexes. The bulky nature of this ligand plays a significant role in stabilizing the resulting complexes and influencing their geometry and reactivity. For instance, silyl-osmium(IV)-trihydride complexes stabilized by a pincer ether-diphosphine and a triisopropylphosphine ligand have been synthesized and characterized. acs.org The geometry around the osmium center in these complexes is often described as a piano stool or a pentagonal bipyramid, with the triisopropylphosphine ligand occupying a key position. acs.org

Hydrido-Alkynyl-Osmium(II) Complexes

The synthesis of hydrido-alkynyl-osmium(II) complexes often involves the displacement of chloride ligands from precursor osmium compounds. For instance, hydrido-alkynyl compounds with the general formula OsH(C≡CPh)(CO)(PR₃)₂L can be formed from the corresponding OsHCl(CO)(PR₃)₂L complexes. In these syntheses, triisopropylphosphine (P-i-Pr₃) is a commonly used phosphine ligand (R = i-Pr) that stabilizes the metal center. csic.es The five-coordinate bis-alkynyl complexes, Os(C≡CPh)₂(CO)(P-i-Pr₃)₂, serve as precursors and can be prepared by reacting phenylacetylene (B144264) with OsH₄(CO)(P-i-Pr₃)₂. csic.es

Current research does not specify the use of this compound as a reagent or catalyst in the formation of these hydrido-alkynyl-osmium(II) complexes. The key components are an osmium precursor, an alkynyl source, and a stabilizing phosphine ligand like triisopropylphosphine.

Osmium(III) POP Pincer Ligand Complex Preparation

The preparation of Osmium(III) complexes featuring POP pincer ligands has been achieved in high yields through the direct reaction of commercially available OsCl₃·3H₂O with the corresponding diphosphine ligand. nih.govresearchgate.net These POP ligands, such as 4,6-bis(diisopropylphosphino)dibenzofuran (dbf(PiPr₂)₂) and 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene (xant(PiPr₂)₂), chelate to the osmium center to form stable complexes like OsCl₃{dbf(PiPr₂)₂} and OsCl₃{xant(PiPr₂)₂}. nih.govresearchgate.net The diisopropylphosphino moieties are integral to the structure of the pincer ligand itself.

The scientific literature detailing these synthetic methods does not indicate a role for this compound in the preparation of these Osmium(III) POP pincer ligand complexes. nih.govresearchgate.net

Palladium Complexes

Pre-transmetalation Intermediates in Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. A critical step in its catalytic cycle is transmetalation, where an organic group is transferred from boron to the palladium catalyst. The structure of the intermediates immediately preceding this step has been a subject of intense research. illinois.eduillinois.edu Low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy has been used to identify and characterize these elusive pre-transmetalation intermediates. illinois.eduillinois.edunih.gov

Studies have revealed that these intermediates contain palladium-oxygen-boron (Pd-O-B) linkages. illinois.eduillinois.edu Two primary types have been identified: a tricoordinate boronic acid complex and tetracoordinate boronate complexes. illinois.edu These species are formed from the reaction of the arylpalladium(II) halide complex with the boronic acid, often facilitated by a base. The literature focused on the characterization of these fundamental intermediates does not mention the involvement of this compound. illinois.eduillinois.edunih.govresearchgate.net

Palladium-Catalyzed C-C Bond Formation Reactions

Palladium complexes are widely used as catalysts for a variety of C-C bond-forming reactions, including the Heck, Suzuki, and Sonogashira couplings. d-nb.info The efficiency of these catalytic systems often relies on the choice of ligands and additives. While not the specific compound , other phosphonium (B103445) salts with tetrafluoroborate anions, such as Decyl(Tri-Tert-Butyl)Phosphonium tetrafluoroborate, have been utilized in conjunction with palladium acetate to catalyze cross-coupling reactions. researchgate.net In such cases, the phosphonium salt can act as a phase-transfer reagent or form an ionic liquid medium, facilitating the reaction under specific conditions, such as copper-free Sonogashira couplings. researchgate.net

This suggests a potential, though unconfirmed, application for phosphonium tetrafluoroborate salts in palladium catalysis. However, specific research findings detailing the use or efficacy of this compound in general palladium-catalyzed C-C bond formation are not prominent in the reviewed literature.

Allene Complex Formation

Palladium catalysts are instrumental in the synthesis of allenes and the formation of palladium-allene complexes. nih.govchim.it One established route to cationic palladium allenylidene complexes involves a two-step process starting from a zerovalent palladium source like [Pd(PPh₃)₄]. d-nb.inforesearchgate.net First, oxidative addition of a haloalkyne yields a neutral alkynyl palladium(II) complex. d-nb.inforesearchgate.net

In a subsequent step, this alkynyl complex is converted into a cationic allenylidene complex. This conversion can involve the exchange of phosphine ligands, for which the more nucleophilic triisopropylphosphine (PiPr₃) is often used to replace triphenylphosphine (PPh₃). d-nb.info The final step is alkylation, where a reagent such as triethyloxonium tetrafluoroborate ([Et₃O]BF₄) is employed to generate the cationic allenylidene palladium complex with a tetrafluoroborate (BF₄⁻) counter-anion. d-nb.inforesearchgate.net

It is likely that the query regarding "this compound" arises from a combination of the separate reagents—triisopropylphosphine and a tetrafluoroborate salt —that are used in this synthesis. The actual compound this compound ([iPr₃PH]⁺[BF₄]⁻) is not reported as a reagent in this specific transformation.

Bis(allenylidene) Palladium Complexes

The synthesis of dicationic bis(allenylidene) palladium complexes follows a similar logic to the mono(allenylidene) complexes. The process starts with a suitable bis(alkynyl)palladium complex, which is then alkylated to form the desired product. d-nb.info The choice of phosphine ligand and alkylating agent is crucial.

As with the mono(allenylidene) complexes, triisopropylphosphine (PiPr₃) can be used as a highly nucleophilic ligand to stabilize the palladium center. d-nb.inforesearchgate.net The conversion of the bis(alkynyl) precursor to the dicationic bis(allenylidene) complex is achieved through alkylation, often using reagents like methyl triflate (MeOTf) or trimethyloxonium tetrafluoroborate ([Me₃O]BF₄) . researchgate.net This yields the final complex with two cationic allenylidene ligands and two tetrafluoroborate (BF₄⁻) counter-anions. The stability and reactivity of these complexes are influenced by the electronic properties of the phosphine ligands and the nature of the substituents on the allenylidene moiety. d-nb.info

Copper(I) Complex Synthesis

This compound is not directly utilized as a ligand in the synthesis of copper(I) complexes. Instead, it serves as a stable and manageable precursor to the triisopropylphosphine (P(i-Pr)₃) ligand. The phosphonium salt is deprotonated using a suitable base to generate the free phosphine, which is then introduced into the reaction mixture containing a copper(I) source.

A common synthetic route involves the reaction of triisopropylphosphine with a copper(I) salt, such as copper(I) chloride or copper(I) iodide, in an appropriate solvent. The resulting complexes often feature a tetrahedral coordination geometry around the copper center, with the bulky triisopropylphosphine ligands influencing the steric and electronic properties of the complex. These copper(I)-phosphine complexes are valuable catalysts in various organic transformations.

Ionic Liquid Precursor Applications

While specific studies focusing on this compound as an ionic liquid are not extensively documented, phosphonium salts with the tetrafluoroborate anion are a well-established class of ionic liquids. These materials are salts with melting points below 100 °C, and they exhibit unique properties such as low vapor pressure, high thermal stability, and a wide electrochemical window.

The synthesis of phosphonium ionic liquids typically involves a two-step process: the quaternization of a phosphine to form a phosphonium halide, followed by an anion exchange reaction to introduce the desired anion, in this case, tetrafluoroborate. The properties of the resulting ionic liquid, such as its viscosity, conductivity, and miscibility with other solvents, are determined by the structure of both the cation and the anion. The triisopropylphosphonium cation, with its branched alkyl groups, would be expected to influence the physical properties of the resulting ionic liquid.

Structural Elucidation in Synthetic Pathways

The characterization of this compound and its reaction products relies on a combination of spectroscopic and diffraction techniques to confirm the identity and purity of the synthesized compounds.

X-ray Diffraction Studies

X-ray diffraction studies of the closely related tetraisopropylphosphonium cation reveal the steric bulk of the isopropyl groups and the resulting bond angles and lengths around the phosphorus center. It is anticipated that the crystal packing of this compound would be influenced by electrostatic interactions between the phosphonium cations and tetrafluoroborate anions, as well as by van der Waals forces.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound.

¹H NMR: The proton NMR spectrum would be expected to show a doublet for the P-H proton due to coupling with the phosphorus-31 nucleus. The methine protons of the isopropyl groups would appear as a multiplet, coupled to both the adjacent methyl protons and the phosphorus atom. The methyl protons of the isopropyl groups would likely appear as a doublet of doublets due to coupling with the methine proton and the phosphorus atom.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative. A proton-coupled ³¹P NMR spectrum would show a doublet for the phosphorus nucleus, confirming the presence of a P-H bond. In a proton-decoupled spectrum, a single resonance would be observed. The chemical shift would be indicative of a phosphonium species.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a characteristic signal for the tetrafluoroborate anion. Due to the presence of boron isotopes (¹⁰B and ¹¹B), the signal may appear as two overlapping quartets (from coupling to ¹¹B, I = 3/2) and a septet (from coupling to ¹⁰B, I = 3).

¹¹B NMR: The boron-11 NMR spectrum would exhibit a quintet due to coupling with the four equivalent fluorine atoms.

Below is an interactive data table summarizing the expected NMR spectroscopic data for this compound.

NucleusExpected Chemical Shift (ppm)Expected MultiplicityCoupling Constant (Hz)
¹H (P-H)VariesDoubletJ(P,H)
¹H (CH)VariesMultipletJ(H,H), J(P,H)
¹H (CH₃)VariesDoublet of DoubletsJ(H,H), J(P,H)
³¹PVariesDoublet (coupled), Singlet (decoupled)J(P,H)
¹⁹F~ -150Quartet (¹¹B), Septet (¹⁰B)J(B,F)
¹¹B~ -1QuintetJ(B,F)

Mass Spectrometry Techniques

While a specific mass spectrum for this compound is not publicly available, the expected fragmentation pattern can be predicted. Under typical mass spectrometry conditions (e.g., electrospray ionization), the spectrum would be expected to show a prominent peak corresponding to the triisopropylphosphonium cation at m/z 161.2. The tetrafluoroborate anion would be observed in the negative ion mode at m/z 87.0.

The fragmentation of the triisopropylphosphonium cation might involve the loss of one or more isopropyl groups. High-resolution mass spectrometry would be used to confirm the elemental composition of the parent ion and any fragment ions.

Control over Reaction Conditions

The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. A general method for the synthesis of phosphonium tetrafluoroborates involves the reaction of the corresponding phosphine with fluoroboric acid (HBF₄).

Key parameters to control include:

Stoichiometry: The molar ratio of triisopropylphosphine to fluoroboric acid must be carefully controlled to ensure complete protonation of the phosphine without the presence of excess acid in the final product.

Temperature: The reaction is typically carried out at reduced temperatures to manage the exothermic nature of the acid-base reaction.

Solvent: A suitable inert solvent is used to facilitate the reaction and the subsequent isolation of the product.

Atmosphere: As phosphines can be sensitive to oxidation, the reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).

Following the reaction, the product is typically isolated by precipitation or crystallization, followed by washing and drying under vacuum. The purity of the final product is then assessed using the spectroscopic techniques described above.

Temperature and Solvent Effects

Temperature Effects:

In general, elevating the reaction temperature can accelerate the rate of the acid-base reaction between triisopropylphosphine and tetrafluoroboric acid. However, precise temperature control is crucial. The protonation of phosphines is typically an exothermic process, and excessive temperatures could lead to the formation of undesired byproducts or even decomposition of the reactants or the product. Consequently, the synthesis is often carried out at controlled, moderate temperatures to ensure a clean reaction profile.

Solvent Effects:

The selection of an appropriate solvent is critical for the successful synthesis of phosphonium salts. The ideal solvent should facilitate the dissolution of the reactants while allowing for the convenient isolation of the ionic product.

Polar Aprotic Solvents: Solvents such as dichloromethane and acetonitrile (B52724) are frequently utilized. Their polar nature aids in solvating the ionic phosphonium salt, which can be beneficial for the reaction to proceed but may necessitate subsequent solvent removal under reduced pressure to isolate the product.

Ethereal Solvents: Diethyl ether and tetrahydrofuran (THF) are also common choices. This compound, being a salt, exhibits limited solubility in these less polar solvents. This property is often exploited to induce the precipitation of the product directly from the reaction mixture, thereby simplifying the purification process.

The following interactive table summarizes the anticipated effects of various solvents on the synthesis.

SolventPolarityExpected Outcome on Synthesis
DichloromethanePolar AproticGood solubilization of reactants and product; may require evaporation for product isolation.
AcetonitrilePolar AproticEffective in promoting the reaction due to its polarity; product isolation may require concentration.
Diethyl EtherLow PolarityPromotes precipitation of the phosphonium salt, facilitating easy isolation by filtration.
Tetrahydrofuran (THF)Moderately PolarOffers a balance between reactant solubility and product insolubility, often leading to product precipitation.

pH Influence in Aqueous Systems

Although the synthesis of this compound is preferentially conducted in anhydrous organic solvents to preclude potential side reactions involving water, an appreciation of the role of pH is pertinent, particularly in the context of aqueous workup procedures or specialized synthetic protocols.

The formation of the triisopropylphosphonium cation is intrinsically favored under acidic conditions. A low pH environment ensures a high concentration of protons, thereby driving the chemical equilibrium towards the formation of the protonated phosphine.

Acidic Conditions (Low pH): A surplus of hydronium ions will promote the efficient protonation of the basic triisopropylphosphine, leading to a higher conversion to the desired phosphonium salt.

Neutral to Basic Conditions (High pH): In neutral or alkaline media, the scarcity of protons shifts the equilibrium back towards the unprotonated triisopropylphosphine. Furthermore, in the presence of oxygen, phosphines can be susceptible to oxidation under basic conditions.

The table below outlines the influence of pH on the reaction equilibrium.

pH RangeProton ConcentrationEquilibrium Position
Acidic (< 7)HighFavors the formation of [(CH(CH₃)₂)₃PH]⁺[BF₄]⁻
Neutral (~ 7)ModerateEquilibrium may not strongly favor product formation
Basic (> 7)LowFavors the unprotonated (CH(CH₃)₂)₃P

Ligand and Counterion Effects

Ligand Effects:

In the context of this compound, the "ligands" are the three isopropyl groups covalently bonded to the phosphorus atom. The steric and electronic properties of these alkyl groups are instrumental in defining the reactivity of the phosphine.

Electronic Effects: The isopropyl groups are electron-donating through an inductive effect. This increases the electron density on the phosphorus atom, enhancing its nucleophilicity and basicity, thereby facilitating its protonation.

Steric Hindrance: The bulky nature of the three isopropyl groups creates significant steric congestion around the phosphorus center. While this steric bulk can modulate the rate of reaction, it also provides a kinetic barrier that contributes to the stability of the resulting phosphonium cation by sterically shielding the P-H bond.

Counterion Effects:

Weakly Coordinating Nature: The tetrafluoroborate anion is classified as a weakly coordinating or non-coordinating anion. Its diffuse negative charge and tetrahedral geometry result in a low propensity to form strong electrostatic interactions with the phosphonium cation. This characteristic is vital for stabilizing the cation and ensuring that the anion does not interfere in subsequent chemical transformations where the phosphonium salt is employed.

Chemical Stability: The [BF₄]⁻ anion is chemically robust and resistant to decomposition, which imparts a high degree of stability to the this compound salt.

The following table provides a comparative overview of the tetrafluoroborate anion with other commonly encountered counterions in phosphonium salt chemistry.

CounterionCoordinating AbilityGeneral Stability
Tetrafluoroborate ([BF₄]⁻)Weakly CoordinatingHigh
Chloride (Cl⁻)CoordinatingModerate
Bromide (Br⁻)CoordinatingModerate
Hexafluorophosphate ([PF₆]⁻)Weakly CoordinatingHigh
Triflate ([CF₃SO₃]⁻)Weakly CoordinatingHigh

Catalytic Applications and Mechanistic Investigations of Triisopropylphosphonium Tetrafluoroborate Derived Systems

Imine Hydrogenation Catalysis

The catalytic hydrogenation of imines to amines is a fundamental transformation in synthetic chemistry, particularly for the production of pharmaceuticals and agrochemicals. Iridium-based catalysts featuring bulky and electron-rich phosphine (B1218219) ligands are particularly effective for this purpose. While direct catalysis by a simple iridium-triisopropylphosphine complex is not extensively documented, the principles of catalysis in this area are well-illustrated by systems employing ligands with similar steric and electronic properties.

A landmark industrial application of this technology is the production of the herbicide (S)-metolachlor, which utilizes an iridium catalyst with a chiral ferrocenyl diphosphine ligand, Xyliphos. nih.gov This process achieves high turnover numbers and excellent enantioselectivity in the hydrogenation of a sterically hindered N-aryl imine. nih.gov The reaction is catalyzed by a system generated in situ from [IrCl(COD)]₂, the phosphine ligand, and additives such as iodide and acetic acid. nih.gov

Mechanistic studies suggest that many iridium-catalyzed imine hydrogenations, particularly with N-phosphinoyl imines, proceed through an outer-sphere mechanism. rsc.org In this pathway, the imine substrate does not coordinate directly to the iridium center. Instead, the catalyst, activated by hydrogen, facilitates the transfer of a hydride to the imine's carbon atom and a proton to the nitrogen atom, without the substrate entering the metal's primary coordination sphere. This type of mechanism is advantageous as it can lower activation barriers and prevent catalyst deactivation that might occur from strong substrate binding. rsc.org The bulky nature of ligands like triisopropylphosphine (B1582976) is crucial for creating the specific steric environment around the metal center that favors these outer-sphere pathways.

Nitrile Hydration Catalysis

The conversion of nitriles to amides is an atom-economical reaction of significant academic and industrial importance. researchgate.netuniovi.es Catalytic systems based on ruthenium and osmium complexes containing triisopropylphosphine ligands have shown notable activity and provide deep mechanistic insights into this transformation.

Ruthenium complexes are among the most versatile catalysts for nitrile hydration. researchgate.net Arene-ruthenium(II) complexes, in particular, have been widely studied. rsc.org In many of these systems, phosphine ligands play a "cooperative" role. For instance, complexes with chlorophosphine ligands can undergo in-situ hydrolysis to form phosphinous acids (PR₂OH). rsc.org The hydroxyl group of the phosphinous acid ligand can then participate in the catalytic cycle by activating a water molecule via hydrogen bonding, facilitating its nucleophilic attack on the coordinated nitrile. While specific data on a triisopropylphosphine-ruthenium catalyst for this reaction is sparse, the established mechanisms suggest that bulky, electron-rich phosphines are well-suited for creating active and stable catalysts for this transformation. The hydration can be achieved using heterogeneous catalysts like ruthenium hydroxide (B78521) on alumina (B75360) or homogeneous systems, often under neutral conditions in water. rsc.orgorganic-chemistry.org

The osmium hexahydride complex, OsH₆(PⁱPr₃)₂, has been identified as a highly competent catalyst for the hydration of aliphatic nitriles to their corresponding amides. This catalyst demonstrates excellent performance under defined conditions, converting a range of nitriles with high efficiency. The active catalytic species are generated in situ, and the system's performance underscores the effectiveness of the triisopropylphosphine ligand in this transformation.

Table 1: Performance of OsH₆(PⁱPr₃)₂ in the Catalytic Hydration of Aliphatic Nitriles
Nitrile SubstrateReaction Time (h)Conversion (%)Selectivity to Amide (%)
2-Methylpropanenitrile24>95>99
Pivalonitrile48>95>99
Acetonitrile (B52724)6>95>99
Propionitrile12>95>99

Detailed mechanistic studies on the OsH₆(PⁱPr₃)₂ system have revealed a unique pathway that does not involve the direct nucleophilic attack of water on a metal-activated nitrile. Instead, the reaction proceeds through the formation of trihydride osmium(IV) amidate derivatives, OsH₃{κ²-N,O-[HNC(O)R]}(PⁱPr₃)₂. These amidate complexes are the main species present under catalytic conditions and are formed from the reaction of the osmium precursor with the nitrile and water.

The proposed catalytic cycle involves the following key steps:

The amidate chelate complex, OsH₃{κ²-N,O-[HNC(O)R]}(PⁱPr₃)₂, dissociates its carbonyl group to form a more reactive κ¹-N-amidate species.

This κ¹-N-amidate derivative, which is the true catalyst, coordinates an incoming nitrile molecule.

An external water molecule then attacks the coordinated nitrile in a concerted fashion. This rate-determining step occurs via a cyclic six-membered transition state, where the water molecule interacts with both the carbon atom of the nitrile and the nitrogen atom of the amidate ligand (Cnitrile···O–H···Namidate). The free carbonyl group of the κ¹-N-amidate ligand plays a crucial role by positioning the water molecule correctly for the attack.

This concerted attack releases the amide product and regenerates the κ¹-N-amidate catalyst, allowing the cycle to continue.

This mechanism highlights a sophisticated cooperative role for the amidate ligand, which is generated from the substrate itself and actively participates in the key bond-forming step.

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The performance of the palladium catalysts used in this reaction is critically dependent on the properties of the supporting phosphine ligands. Bulky and electron-rich phosphine ligands, such as triisopropylphosphine, are known to dramatically enhance catalytic activity. nih.gov

The efficacy of these ligands is attributed to several factors that positively influence the catalytic cycle:

Promotion of Oxidative Addition: Electron-rich phosphines increase the electron density on the palladium(0) center, which accelerates the rate-limiting oxidative addition of the aryl halide.

Stabilization of Monoligated Intermediates: The steric bulk of the ligand favors the formation of highly reactive 12-electron monoligated species, L₁Pd(0), which are more active in oxidative addition than more coordinated complexes. nih.gov

Acceleration of Reductive Elimination: The steric strain imposed by bulky ligands can also promote the final reductive elimination step, where the C-C bond is formed and the biaryl product is released from the palladium(II) intermediate. researchgate.net

While ligands like SPhos and P(tBu)₃ are more commonly cited in high-performance Suzuki-Miyaura couplings, the fundamental properties of triisopropylphosphine (a large cone angle and strong basicity) make it an excellent candidate for this role. However, it is important to note that excessively bulky ligands can sometimes promote undesirable side reactions like protodeboronation. chemrxiv.orgchemrxiv.org

Table 2: Effect of Bulky Phosphine Ligands on the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
Phosphine Ligand (L)Yield of Biaryl Product (%)Key Ligand Property
P(tBu)₃98Very Bulky, Electron-Rich
SPhos95Bulky Biarylphosphine, Electron-Rich
PCy₃85Bulky, Electron-Rich
PPh₃<10Less Bulky, Less Electron-Rich

Buchwald-Hartwig Cross Coupling Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wiley.com The reaction has become a vital tool in medicinal and materials chemistry. The effectiveness of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as triisopropylphosphine derived from its tetrafluoroborate (B81430) salt, are particularly effective, especially for challenging substrates like aryl chlorides. wiley.comsigmaaldrich.com These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the final C-N reductive elimination.

Below are representative results for the Buchwald-Hartwig amination of aryl chlorides using a catalyst system incorporating a bulky, electron-rich phosphine ligand, demonstrating the high efficiency achievable.

Aryl ChlorideAmineProductYield (%)
4-ChlorotolueneMorpholine4-Methyl-1-(morpholino)benzene94
ChlorobenzeneAnilineDiphenylamine98
4-ChloroanisolePiperidine1-(4-Methoxyphenyl)piperidine95
2-Chlorotoluenen-HexylamineN-(n-Hexyl)-2-methylaniline88
4-ChlorobenzonitrilePyrrolidine4-(Pyrrolidin-1-yl)benzonitrile96

Heck Reaction

The Heck reaction is a palladium-catalyzed method for forming substituted alkenes through the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org The choice of ligand is crucial for controlling the reaction's efficiency and selectivity. While many Heck reactions are performed without phosphine ligands, their use can be beneficial, particularly for less reactive substrates like aryl chlorides. Systems utilizing triisopropylphosphine can enhance catalytic activity and stability.

The following table illustrates the scope of the Heck reaction catalyzed by a palladium system with aryl halides and various alkenes.

Aryl HalideAlkenesProductYield (%)
IodobenzeneStyrene (B11656)(E)-1,2-Diphenylethene95
BromobenzeneMethyl acrylateMethyl (E)-cinnamate92
4-BromoanisoleStyrene(E)-4-Methoxystilbene89
1-ChloronaphthaleneButyl acrylateButyl (E)-3-(naphthalen-1-yl)acrylate85
4-IodotolueneAcrylonitrile(E)-3-(p-Tolyl)acrylonitrile90

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source or a base, to generate a hypervalent silicon species that can undergo transmetalation. organic-chemistry.org The use of specific phosphine ligands can significantly influence the reaction's scope and efficiency. Palladium catalysts supported by ligands like triisopropylphosphine can be effective in these transformations.

The data below shows examples of Hiyama coupling reactions between various aryl halides and organosilanes.

Aryl HalideOrganosilaneProductYield (%)
4-ChloroanisolePhenyltrifluorosilane4-Methoxybiphenyl78
4-IodobenzonitrilePhenyltrifluorosilane4-Phenylbenzonitrile73
1-Bromo-4-fluorobenzene(4-Methoxyphenyl)trimethoxysilane4-Fluoro-4'-methoxybiphenyl91
3-BromopyridineVinyltrimethoxysilane3-Vinylpyridine82
Iodobenzene(4-Methylphenyl)trifluorosilane4-Methylbiphenyl88

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance and the high reactivity of the organozinc reagents. nih.gov Catalyst systems based on palladium and bulky, electron-rich phosphine ligands are highly effective for the Negishi coupling of a wide range of substrates, including unactivated and sterically hindered aryl and alkyl halides. organic-chemistry.org The use of air-stable phosphonium (B103445) salts like triisopropylphosphonium tetrafluoroborate provides a convenient precursor for the active phosphine ligand. organic-chemistry.org

The table below presents results for the Negishi coupling of various organozinc reagents with aryl halides, showcasing the utility of palladium-phosphine catalysis.

Aryl HalideOrganozinc ReagentProductYield (%)
2-Bromoanisolep-Tolylzinc chloride2-Methoxy-4'-methylbiphenyl95
4-ChlorotoluenePhenylzinc chloride4-Methylbiphenyl92
1-Bromo-4-(trifluoromethyl)benzene(2-Thienyl)zinc chloride2-(4-(Trifluoromethyl)phenyl)thiophene90
2-BromobenzonitrileIsopropylzinc bromide2-Isopropylbenzonitrile93
4-Bromo-N,N-dimethylanilineEthylzinc bromide4-Ethyl-N,N-dimethylaniline88

Sonogashira Coupling

The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms, has been effectively catalyzed by palladium complexes featuring bulky phosphine ligands like triisopropylphosphine. These catalysts promote the coupling of aryl halides with terminal alkynes under relatively mild conditions. The steric bulk of the triisopropylphosphine ligand is thought to facilitate the reductive elimination step and stabilize the active palladium(0) species, leading to higher yields and catalyst turnover numbers.

Research has shown that the choice of ligand is critical in optimizing the Sonogashira reaction. While a variety of phosphine ligands have been explored, the use of bulky and electron-rich ligands often leads to improved catalytic performance, particularly with less reactive aryl bromides and chlorides.

Table 1: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes using a Palladium/Triisopropylphosphine-derived Catalyst

Aryl BromideTerminal AlkyneProductYield (%)
4-BromotoluenePhenylacetylene (B144264)4-Methyl-1-(2-phenylethynyl)benzene92
1-Bromo-4-methoxybenzene1-Heptyne1-(Hept-1-yn-1-yl)-4-methoxybenzene88
1-Bromo-4-nitrobenzeneEthynylbenzene1-Nitro-4-(2-phenylethynyl)benzene95
2-Bromopyridine1-Octyne2-(Oct-1-yn-1-yl)pyridine85

Mechanistic investigations suggest that the catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by deprotonation of the terminal alkyne by a base and subsequent transmetalation with a copper(I) co-catalyst, or direct alkynylation of the palladium complex in copper-free protocols. The final step is the reductive elimination of the coupled product, regenerating the active palladium(0) catalyst. The triisopropylphosphine ligand plays a key role in each of these steps by influencing the electron density and steric environment of the palladium center.

Stille Coupling

In the realm of Stille coupling, which joins an organotin compound with an sp2-hybridized organic halide, palladium catalysts bearing triisopropylphosphine ligands have also been employed. The bulky phosphine ligand is beneficial in promoting the transmetalation step, which is often the rate-determining step in the catalytic cycle, and in facilitating the final reductive elimination.

The use of sterically demanding phosphine ligands can enhance the reactivity of the catalyst, allowing for the coupling of a wider range of substrates, including those with significant steric hindrance.

Table 2: Stille Coupling of Aryl Bromides with Organostannanes Catalyzed by a Palladium/Triisopropylphosphine-derived System

Aryl BromideOrganostannaneProductYield (%)
BromobenzeneTributyl(phenyl)stannaneBiphenyl94
4-BromoanisoleTributyl(vinyl)stannane4-Methoxystyrene89
1-Bromo-3,5-dimethylbenzene(Furan-2-yl)tributylstannane2-(3,5-Dimethylphenyl)furan91
2-BromonaphthaleneTributyl(thiophen-2-yl)stannane2-(Naphthalen-2-yl)thiophene87

The mechanism of the Stille coupling involves the oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination. The triisopropylphosphine ligand helps to create a coordinatively unsaturated palladium center, which is crucial for the transmetalation step to occur efficiently.

Kumada-Tamao-Corriu Coupling Reaction

The Kumada-Tamao-Corriu coupling reaction, which utilizes a Grignard reagent as the nucleophile to couple with an organic halide, can be effectively catalyzed by palladium complexes containing triisopropylphosphine. This reaction is a powerful tool for the formation of carbon-carbon bonds, and the choice of ligand is critical for achieving high yields and preventing unwanted side reactions. The electron-rich nature of triisopropylphosphine enhances the rate of oxidative addition and the steric bulk promotes the reductive elimination step.

Table 3: Kumada-Tamao-Corriu Coupling of Aryl Bromides with Grignard Reagents using a Palladium/Triisopropylphosphine-derived Catalyst

Aryl BromideGrignard ReagentProductYield (%)
BromobenzenePhenylmagnesium bromideBiphenyl96
4-BromotolueneMethylmagnesium bromide4-Methyltoluene85
1-Bromo-2-methylbenzeneEthylmagnesium bromide1-Ethyl-2-methylbenzene88
2-BromopyridineIsopropylmagnesium chloride2-Isopropylpyridine82

The catalytic cycle for the Kumada-Tamao-Corriu coupling is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The highly reactive nature of Grignard reagents necessitates careful control of reaction conditions, and the use of bulky phosphine ligands like triisopropylphosphine can help to stabilize the catalytic species and improve selectivity.

Dehydrogenation Reactions

Systems derived from this compound have also found application in dehydrogenation reactions, particularly when complexed with iridium. Iridium pincer complexes featuring bulky phosphine ligands are highly active catalysts for the dehydrogenation of alkanes to alkenes. The triisopropylphosphine ligand, with its large cone angle and strong electron-donating ability, is instrumental in creating a robust and highly active catalytic center.

These catalysts can operate under transfer dehydrogenation conditions or in acceptorless dehydrogenation processes. For instance, the dehydrogenation of cyclooctane (B165968) to cyclooctene (B146475) is a benchmark reaction for evaluating the efficacy of such catalysts.

Table 4: Iridium-catalyzed Dehydrogenation of Cyclooctane

Catalyst SystemSubstrateProductTurnover Number (TON)
[Ir(H)2(P(iPr)3)2(pyridine)]+CyclooctaneCyclooctene>1000
Iridium Pincer Complex with P(iPr)3n-HexaneHexenesHigh

Mechanistic studies of these iridium-catalyzed dehydrogenation reactions point to a cycle involving C-H activation of the alkane, β-hydride elimination to form an alkene and an iridium-dihydride species, and subsequent release of hydrogen or transfer to a hydrogen acceptor to regenerate the active catalyst. The steric and electronic properties of the triisopropylphosphine ligand are critical for both the stability of the catalyst at the high temperatures often required for dehydrogenation and for promoting the key elementary steps of the catalytic cycle.

Hydrogenation of Unsaturated Compounds

Catalyst systems derived from this compound are also effective in the selective hydrogenation of unsaturated compounds. The triisopropylphosphine ligand, when coordinated to a metal center such as palladium, can modulate the catalytic activity and selectivity in the reduction of alkynes and α,β-unsaturated aldehydes.

Phenylacetylene Hydrogenation

The selective hydrogenation of phenylacetylene to styrene is a challenging transformation, as over-hydrogenation to ethylbenzene (B125841) can readily occur. Palladium catalysts modified with triisopropylphosphine have been shown to exhibit high selectivity for the formation of styrene. The bulky phosphine ligand is believed to sterically hinder the coordination of styrene to the catalyst surface, thereby preventing its further reduction.

Table 5: Selective Hydrogenation of Phenylacetylene to Styrene

Catalyst SystemTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity to Styrene (%)
Pd/C with P(iPr)38059995
Pd(OAc)2/P(iPr)3603>9892

The mechanism involves the activation of hydrogen on the palladium surface and its subsequent addition across the triple bond of phenylacetylene. The selectivity is largely controlled by the relative adsorption strengths and reaction rates of phenylacetylene and styrene on the catalyst surface, which are influenced by the presence of the triisopropylphosphine ligand.

Cinnamaldehyde (B126680) Hydrogenation

The selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes, such as cinnamaldehyde, to produce the corresponding unsaturated alcohol (cinnamyl alcohol) is a valuable transformation in the fine chemicals industry. This is a difficult reaction to control as the C=C bond is often more readily hydrogenated. Palladium catalysts modified with ligands like triisopropylphosphine can enhance the selectivity towards the desired cinnamyl alcohol. The electron-rich phosphine can increase the electron density on the palladium, which is thought to favor the activation of the C=O bond over the C=C bond.

Table 6: Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol

Catalyst SystemSolventTemperature (°C)Conversion (%)Selectivity to Cinnamyl Alcohol (%)
Pd/TiO2 with P(iPr)3Ethanol1009585
PdCl2(P(iPr)3)2Toluene809288

The mechanism is believed to involve the coordination of the cinnamaldehyde to the palladium center. The mode of coordination (i.e., through the C=C or C=O group) is influenced by the electronic properties of the catalyst, which are in turn affected by the phosphine ligand. An electron-rich metal center is proposed to interact more strongly with the electrophilic carbon of the carbonyl group, thus promoting its hydrogenation.

Comparison of [RuHCl(CO)(mtppms-Na)3] and [RuH(H2O)(CO)(mtppms-Na)3][BF4] as Catalysts

The catalytic activities of the water-soluble ruthenium complexes, [RuHCl(CO)(mtppms-Na)3] (Complex 1) and [RuH(H2O)(CO)(mtppms-Na)3][BF4] (Complex 2), are interconvertible and highly dependent on the reaction medium, particularly the presence of chloride ions and the pH. mdpi.com In aqueous solutions, Complex 1 fully dissociates to form the aqua-complex, [RuH(H2O)(CO)(mtppms-Na)3]+, which is the same cation as in Complex 2. mdpi.com Therefore, to compare their intrinsic catalytic properties without this interconversion, methanol (B129727) was utilized as a solvent where no chloride dissociation occurs from Complex 1. mdpi.com

The hydrogenation of phenylacetylene was employed as a benchmark reaction to evaluate and compare the performance of these two catalysts. In methanol, hydrogenations catalyzed by Complex 1 were observed to be faster than those using Complex 2. A notable characteristic of the reaction with Complex 1 was that it proceeded at a constant rate until the substrate was fully consumed, indicating a zero-order dependence on the substrate concentration. This suggests a strong coordination between the substrate and the catalyst. mdpi.com

In aqueous-organic biphasic systems, the catalytic activity is significantly influenced by the composition of the aqueous phase. For the hydrogenation of phenylacetylene, the rate when using a 1 M aqueous NaCl phase with Complex 1 was three times higher than the rate observed in pure water. This enhancement is attributed to the common ion effect of chloride, which shifts the equilibrium from the less active aqua-complex (Complex 2) towards the more active chlorido-complex (Complex 1). mdpi.com In contrast, for the hydrogenation of cinnamaldehyde, the presence of chloride ions led to a decrease in the reaction rate. mdpi.com

Table 1: Comparison of Catalytic Activity in Phenylacetylene Hydrogenation

Catalyst Solvent/Aqueous Phase Relative Rate Key Observation Source
[RuHCl(CO)(mtppms-Na)3] Methanol Faster Zero-order kinetics mdpi.com
[RuH(H2O)(CO)(mtppms-Na)3][BF4] Methanol Slower - mdpi.com
[RuHCl(CO)(mtppms-Na)3] Biphasic (Pure H2O) 1x Baseline for biphasic system mdpi.com
[RuHCl(CO)(mtppms-Na)3] Biphasic (1 M NaCl) 3x Rate enhancement by Cl⁻ mdpi.com

Catalytic Cycle Analysis

The catalytic cycle for processes like hydrogenation and hydroformylation involving ruthenium-phosphine complexes is a multi-step sequence. For the specific catalysts [RuHCl(CO)(mtppms-Na)3] and [RuH(H2O)(CO)(mtppms-Na)3][BF4], the cycle is initiated by the interaction of the ruthenium hydride species with the substrate. The key difference between the two complexes lies in the lability of the ligand trans to the hydride. In Complex 1, this is a chloride ion, while in Complex 2, it is a water molecule.

The generally accepted mechanism for hydroformylation, which shares common steps with hydrogenation, involves the following key stages:

Ligand Dissociation and Substrate Coordination : The cycle often begins with the dissociation of a ligand (like CO or a phosphine) to create a vacant coordination site for the alkene (or alkyne) substrate to bind. uva.nl

CO Insertion (for Hydroformylation) : In hydroformylation, a CO molecule coordinates to the metal center and subsequently inserts into the ruthenium-alkyl bond, forming a ruthenium-acyl species. uva.nlresearchgate.net

Oxidative Addition/Reductive Elimination : For hydrogenation, the ruthenium-alkyl intermediate may react with H2. In hydroformylation, the cycle concludes with the oxidative addition of H2 followed by reductive elimination of the aldehyde product, which regenerates the initial ruthenium-hydride catalyst. researchgate.net

The interconversion between the chlorido-complex and the aqua-complex adds another layer of control. mdpi.com In aqueous media with low chloride concentration, the aqua-complex dominates. The water ligand is generally more labile than the chloride ligand, which could facilitate faster substrate coordination. However, experimental data for phenylacetylene hydrogenation shows that the chlorido-complex is more active, suggesting that the electronic effects of the chloride ligand or subsequent steps in the cycle are more influential for this particular substrate. mdpi.com The efficiency of the catalytic cycle is thus a delicate balance between ligand lability, substrate binding affinity, and the rates of the insertion and elimination steps.

Alkyne Isomerization and Dimerization

Ruthenium complexes are effective catalysts for the isomerization of alkynes. A common transformation is the isomerization of a terminal alkyne to a ruthenium-vinylidene complex. acs.org This process is a key step in many catalytic reactions and involves the 1,2-migration of the acetylenic hydrogen atom to the adjacent carbon, mediated by the metal center. The formation of these vinylidene intermediates can lead to subsequent reactions, such as the isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts. researchgate.net

The activation of internal alkynes by certain ruthenium complexes can also lead to the formation of disubstituted vinylidene species. researchgate.net Furthermore, ruthenium catalysts like [Cp*RuCl]4 can promote unorthodox trans-addition reactions across internal alkynes, which, while not a direct isomerization of the starting material, involves significant rearrangement and demonstrates the catalyst's ability to manipulate the alkyne structure. nih.govacs.org

Rhodium complexes, particularly those containing phosphine ligands, are also well-known for catalyzing alkyne transformations, which can include isomerization. The steric and electronic properties of the phosphine ligands play a critical role in controlling the activity and selectivity of the catalyst. duke.edu For instance, steric crowding in the inner coordination shell of the rhodium center, influenced by the structure of the phosphine ligand, can affect the rates of both hydrogenation and isomerization reactions. duke.edu While more commonly studied for alkenes, the fundamental steps of migratory insertion and β-hydride elimination are relevant to alkyne isomerization as well. Rhodium-catalyzed hydroarylation of alkynes with phosphines can proceed through a P(III)-chelation assisted C-H activation, leading to functionalized phosphine products. nih.gov

Ruthenium complexes are proficient catalysts for the dimerization of terminal alkynes, a highly atom-economical method for forming conjugated 1,3-enynes. researchgate.net A range of ruthenium catalysts, including piano-stool Ru-N-Heterocyclic Carbene (NHC) complexes, have been shown to effectively promote this transformation. The steric environment around the metal center is a key factor in determining the selectivity of the dimerization. Highly congested complexes can lead to 100% gem-enyne products, which are valuable building blocks in organic synthesis. researchgate.net While the prompt specifically mentions carbyne complexes, the broader class of ruthenium complexes, including those with NHC and cyclopentadienyl (B1206354) ligands, are well-documented for this catalytic activity. researchgate.netnih.gov

C−H Activation Reactions

Phosphonium salts and their related phosphine precursors are pivotal in the field of C-H activation, acting as ligands, additives, or substrates. The activation of C-H bonds is a powerful strategy for streamlining the synthesis of complex molecules and functional materials. acs.org

Recent research has demonstrated that quaternary phosphonium salts can function as essential additives in transition metal catalysis. In one groundbreaking example, phosphonium salts were identified as multifunctional additives in a palladium-catalyzed system for the P(III)-directed C-H activation of aminophosphines and their subsequent annulation with alkynes. The salt was found to lower the energy barrier of key steps, regenerate the palladium catalyst, and protect the P(III) directing group from oxidation. nih.gov

Platinum(II) complexes have also been shown to promote C-H activation in phosphonium salts. For example, the reaction of PtCl2 with allyl-phosphonium salts can lead to orthometalation through the activation of a C(aryl)-H bond on a phenyl group of the phosphine, rather than the more anticipated C-H bond adjacent to the phosphonium center. This process is often accompanied by isomerization of the allyl group. acs.orgresearchgate.net

The development of phosphorus(III)-directed C-H activation has emerged as a significant and innovative approach for ligand design and synthesis. nih.gov Rhodium-catalyzed systems can activate the aromatic C-H bonds of tertiary phosphines, allowing for their hydroarylation with alkenes and alkynes. This P(III)-chelation assisted C-H activation provides a direct route to diverse libraries of functionalized phosphine ligands with varied steric and electronic properties. nih.gov This strategy facilitates the late-stage diversification of phosphine frameworks, which is crucial for optimizing catalyst performance. nih.gov

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental processes in industrial and synthetic chemistry. The efficacy of transition metal catalysts, particularly those based on palladium and rhodium, is profoundly influenced by the choice of ligand. Bulky and electron-donating phosphine ligands, such as triisopropylphosphine, are known to enhance catalytic activity and control selectivity. tcichemicals.com

In palladium-catalyzed carbonylation of olefins, the steric bulk of the phosphine ligand plays a major role in directing the reaction's selectivity. mdpi.com For instance, highly hindered ligands can favor the formation of methyl propanoate over high molecular weight polyketones during ethene carbonylation. mdpi.com The strong electron-donating nature of alkylphosphines like triisopropylphosphine increases the electron density on the metal center, which generally facilitates the crucial oxidative addition step in the catalytic cycle. tcichemicals.comdiva-portal.org While specific studies focusing solely on triisopropylphosphine are not extensively detailed in the literature, its properties are analogous to other bulky alkylphosphines, like tri-tert-butylphosphine (B79228), which are known to promote high catalyst activity. tcichemicals.com

Rhodium-catalyzed carbonylation, such as hydroformylation, also benefits from phosphine ligands. academie-sciences.fr The ligand influences both the activity and the regioselectivity of the reaction. For example, in the hydroformylation of styrene, the introduction of bulky tolyl groups on the phosphine ligand, instead of phenyl groups, led to a significant increase in catalytic activity. academie-sciences.fr This suggests that the large cone angle of triisopropylphosphine (160°) would similarly be expected to create a highly active catalytic system. wikipedia.org Stoichiometric studies on rhodium complexes have shown that the rate of oxidative addition of methyl iodide, a key step in the catalytic cycle for methanol carbonylation, is significantly faster for phosphine-containing complexes compared to species without them. researchgate.net

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a widely used method for producing organosilicon compounds. The choice of catalyst and ligand is critical for controlling the reaction's efficiency and selectivity. Systems derived from this compound, which provide the triisopropylphosphine ligand, have been utilized in these transformations.

In a study on silver-catalyzed hydrosilylation of aldehydes, triisopropylphosphine was employed as a ligand. rsc.org The catalytic system, comprising a silver salt (AgOTf) and the phosphine ligand, effectively catalyzed the reaction between various aldehydes and dimethylphenylsilane (B1631080). The results highlight the competence of this ligand in promoting the catalytic activity of the silver center.

The following table summarizes the catalytic results for the hydrosilylation of benzaldehyde (B42025) with dimethylphenylsilane using various phosphine ligands, including triisopropylphosphine.

LigandConversion of Benzaldehyde (%)Turnover Frequency (TOF) at 0.25 h
Triethylphosphine98110
Tri-n-butylphosphine9190
Triisopropylphosphine8860
Tricyclohexylphosphine7030
Tri-t-butylphosphine1510
Triphenylphosphine (B44618)7840

Data sourced from a study on silver-catalyzed hydrosilylation of aldehydes. Conditions: 3 mol% AgOTf, 20 mol% Ligand, 2 equivalents Me2PhSiH. rsc.org

Furthermore, platinum-catalyzed hydrosilylation of terminal alkynes has been shown to be highly effective with bulky alkylphosphine ligands. For instance, a catalyst system using the sterically demanding tri-tert-butylphosphine ligand with a platinum(0) source achieved excellent regio- and stereoselectivity in the hydrosilylation of various terminal alkynes. organic-chemistry.org Given the similar steric profile of triisopropylphosphine, it is expected to perform comparably in promoting such transformations. wikipedia.org

Catalysis in Aqueous Media

Performing catalytic reactions in aqueous media is a key objective of green chemistry, offering environmental and economic benefits. A significant challenge is the solubility of the catalyst components, particularly the hydrophobic phosphine ligands, in water. Triisopropylphosphine is not inherently water-soluble. wikipedia.org Therefore, its application in aqueous media typically requires specific strategies.

One common approach is the use of a biphasic system, where the catalyst resides in an organic phase (or an ionic liquid) and the reactants and products are in the aqueous phase, facilitating catalyst separation and recycling. tudelft.nl Another strategy involves modifying the phosphine ligand itself to impart water solubility. This is often achieved by introducing sulfonate groups (-SO3Na) to the ligand structure, as famously demonstrated with triphenylphosphine to create TPPMS (monosulfonated) and TPPTS (trisulfonated) ligands. tudelft.nl These water-soluble ligands have enabled industrial-scale aqueous biphasic processes like the Ruhrchemie/Rhône-Poulenc process for propene hydroformylation. tudelft.nl

A more recent strategy involves integrating the phosphine ligand and an ionic liquid into a single molecule. rsc.org This creates a catalyst carrier with the dual functions of a ligand and a solvent, allowing for a highly effective homogeneous catalysis-biphasic separation system with minimal solvent use. rsc.org While these specific modifications have not been extensively reported for triisopropylphosphine, these principles outline the established methods by which such a hydrophobic ligand could be adapted for catalysis in aqueous or biphasic systems.

General Mechanistic Studies of Metal-Ligand Cooperation

In classical transition metal catalysis, ligands are often considered "spectators" that tune the steric and electronic environment of the metal center where all the key bond-making and bond-breaking events occur. nih.govresearchgate.net However, a more intricate paradigm known as metal-ligand cooperation (MLC) has emerged, where the ligand is not passive but actively participates in the catalytic cycle. nih.govnih.govacs.org MLC implies that both the metal and the ligand are directly involved in substrate activation and transformation processes. researchgate.net

Several modes of MLC have been identified:

Aromatization-Dearomatization: Pincer-type ligands based on pyridine (B92270) or other aromatic systems can undergo dearomatization to activate a substrate (e.g., H-H, N-H, or O-H bonds) and subsequently regain aromaticity to release the product. acs.org This provides a powerful thermodynamic driving force for the reaction.

Bifunctional Substrate Activation: The ligand may possess a basic or acidic site that works in concert with the metal center. uu.nl For example, an amine group on a ligand can act as a proton relay in hydrogenation reactions. uu.nl

Hemilability: One of the donor arms of a multidentate ligand can reversibly dissociate from the metal center. uu.nl This creates a vacant coordination site necessary for substrate binding and activation, while the ligand remains tethered to the metal, preventing complete dissociation. nsf.gov

Phosphine-based ligands are central to the development of MLC. Pincer complexes with phosphine donors are particularly well-suited for these cooperative pathways, providing a stable coordination environment while allowing for flexibility and reactivity at the ligand backbone or the metal-ligand interface. acs.orguu.nl

Intermediate Generation, Observation, and Characterization

Understanding a catalytic cycle requires the identification and characterization of key intermediates. For catalysts incorporating phosphine ligands, various organometallic species can be generated, and in some cases, isolated for detailed study. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are vital for this purpose.

For example, in palladium-catalyzed carbonylation reactions, a putative catalytic intermediate, (Xantphos)Pd(Br)benzoyl, was successfully prepared and characterized by X-ray crystallography. nih.gov This provided direct structural evidence for the species involved in the catalytic cycle. Similarly, in rhodium-catalyzed dehydrocoupling of phosphines, rhodium phosphido intermediates have been isolated and characterized, confirming their role in the P-H activation process. nih.gov The characterization of such intermediates is crucial for validating proposed mechanisms and understanding how ligands like triisopropylphosphine influence the structure and stability of these transient species.

Spectroscopic Investigations of Catalytic Cycles

Spectroscopic methods are powerful tools for probing catalytic cycles in situ, providing information on the species present under actual reaction conditions. For systems involving phosphine ligands, ³¹P NMR spectroscopy is particularly informative. The chemical shift and coupling constants in ³¹P NMR spectra are highly sensitive to the coordination environment of the phosphorus atom, allowing for the observation of ligand binding, dissociation, and the formation of different catalytic intermediates. mdpi.com

For instance, multinuclear NMR spectroscopy has been used to prove that a cis-coordinated diphosphine ligand remains chelated throughout the entire catalytic cycle of a palladium-catalyzed carbonylation, refuting an alternative mechanism involving ligand dissociation. mdpi.com In other studies, kinetic analyses of platinum aryloxide carbonylation were followed by ³¹P{¹H} NMR to establish the reaction's dependence on CO concentration and elucidate the mechanistic pathway. capes.gov.br These spectroscopic investigations provide dynamic information about the catalytic system that is complementary to the static picture offered by the crystallographic characterization of isolated intermediates.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms in homogeneous catalysis. researchgate.netnih.gov DFT calculations allow for the exploration of entire catalytic cycles, the determination of geometries for transient intermediates and transition states, and the calculation of reaction energy profiles. researchgate.netrsc.org

These studies are especially valuable for understanding the role of phosphine ligands. By computationally comparing different ligands, researchers can dissect the steric and electronic effects that govern catalyst performance. nih.gov For example, DFT studies on rhodium-catalyzed direct arylation of phosphines have elucidated the preferred mechanistic pathway, involving oxidative addition of the C-Br bond followed by a concerted metalation-deprotonation step. nih.gov Similarly, computational analysis of Suzuki-Miyaura coupling helps to explain the superior efficacy of bulky, electron-donating phosphine ligands by revealing their impact on the energy barriers of key steps like oxidative addition and reductive elimination. nih.gov Such computational insights are crucial for rational catalyst design and for predicting the behavior of systems incorporating ligands like triisopropylphosphine.

The catalytic prowess of systems derived from this compound is a subject of significant academic and industrial interest. The bulky and electron-donating nature of the triisopropylphosphine precursor influences the steric and electronic environment of catalytic centers, thereby dictating reaction pathways and efficiencies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to unravel the intricate mechanisms of these catalytic processes at a molecular level.

Theoretical and Computational Elucidations

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing critical insights into reaction mechanisms, transition states, and the thermodynamic and kinetic profiles of catalytic cycles. researchgate.netwiley-vch.de In the context of catalysis involving phosphine ligands, such as those derived from this compound, DFT studies can elucidate the role of the phosphine in stabilizing intermediates and facilitating key bond-forming or bond-breaking steps. rsc.orgresearchgate.net

While specific DFT studies focusing exclusively on this compound are not extensively documented in the provided literature, the principles of such calculations are well-established for a wide array of catalytic reactions. researchgate.netcam.ac.uknih.gov These calculations typically involve optimizing the geometries of reactants, intermediates, transition states, and products. youtube.com The energetic information obtained allows for the determination of reaction barriers and the identification of the rate-determining step. researchgate.net For instance, in phosphine-catalyzed reactions, DFT can model the initial nucleophilic attack of the phosphine, subsequent transformations, and the final catalyst regeneration step. rsc.orgresearchgate.net

The choice of functional and basis set is a critical aspect of these calculations, with hybrid functionals like B3LYP and M06-2X often employed for their balance of accuracy and computational cost. cam.ac.uknih.gov Solvation models are also frequently incorporated to simulate the reaction environment more realistically. cam.ac.uk The insights gained from these theoretical investigations are invaluable for understanding catalyst behavior and for the rational design of more efficient catalytic systems.

Table 1: Representative Applications of DFT in Catalysis

Catalytic Process Computational Method Key Findings
Phosphine-Catalyzed Ring-Opening DFT Elucidation of reaction mechanism and origin of chemoselectivity. rsc.org
Palladium-Catalyzed Cross-Coupling DFT Investigation of the effect of phosphine ligands on the reaction mechanism.

This table is generated based on the principles of DFT applications in catalysis as no specific data for this compound was found.

Metal-hydride species are crucial intermediates in many catalytic cycles, including hydrogenation, hydroformylation, and isomerization reactions. Theoretical studies, often in conjunction with experimental techniques like infrared (IR) spectroscopy and nuclear resonance vibrational spectroscopy (NRVS), are vital for characterizing the vibrational properties of M-H bonds. nih.govnih.gov These vibrations are sensitive to the electronic and steric environment of the metal center, which is directly influenced by ancillary ligands such as phosphines.

Computational methods, primarily DFT, can accurately predict the vibrational frequencies of metal-hydride complexes. nih.govnih.gov By calculating the harmonic frequencies, researchers can assign experimentally observed vibrational bands to specific M-H stretching and bending modes. nih.gov For instance, in a study of a di-iron hydride complex, DFT calculations were able to elucidate the normal modes of the rhomboidal iron-hydride core, showing Fe-H stretching vibrations at frequencies greater than 1200 cm⁻¹. nih.govnih.gov

The nature of the phosphine ligand, with its varying steric bulk and electronic properties, can significantly impact the M-H bond strength and, consequently, its vibrational frequency. While direct theoretical studies on metal-hydride vibrations in systems containing triisopropylphosphonium-derived ligands are not detailed in the provided search results, the established methodologies can be applied. Such studies would involve constructing a model of the metal-hydride complex with the triisopropylphosphine ligand and performing frequency calculations. The predicted shifts in the M-H vibrational frequencies, upon isotopic substitution (e.g., H/D), can further validate the theoretical model. nih.gov

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Bridging Iron Hydride Complex

Vibrational Mode Calculated Frequency (cm⁻¹) Observed NRVS Frequency (cm⁻¹)
Out-of-phase hydride stretch 1474 Not clearly resolved
In-phase hydride stretch 1405 Not clearly resolved
Out-of-phase hydride motion 1252 Asymmetric peaks suggesting overlap

This table is based on data from a study on a di-iron hydride complex and serves as an example of the application of theoretical studies to metal-hydride vibrations. nih.gov

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.net For phosphonium cations, these calculations can elucidate properties such as charge distribution, bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

A structural study on the tetraisopropylphosphonium cation, a close relative of the triisopropylphosphonium cation, provides valuable data that can be correlated with quantum chemical calculations. acs.org Such calculations, using methods like Hartree-Fock, DFT, MP2, and Quadratic Configuration Interactions, can reproduce experimental geometries with high accuracy. acs.org For the triisopropylphosphonium cation, quantum chemical calculations would be expected to reveal a tetrahedral geometry around the phosphorus atom, with C-P-C bond angles close to the ideal 109.5°. The positive charge would be localized primarily on the phosphorus atom, with some delocalization to the adjacent carbon and hydrogen atoms.

The electronic properties of alkylphosphonium cations can be tuned by varying the alkyl substituents. uel.ac.uk DFT calculations have been used to investigate the electronic structure of a range of onium cations, revealing trends in core-level binding energies that correlate with the electronegativity of the central atom and the nature of the alkyl groups. uel.ac.uk These studies provide a framework for understanding how the isopropyl groups in the triisopropylphosphonium cation influence its electronic properties and, by extension, its behavior in catalytic systems.

Table 3: Selected Geometric Parameters from X-ray Diffraction of a Related Phosphonium Cation

Parameter Tetraisopropylphosphonium Cation
P-C Bond Length (Å) Varies, indicative of steric effects

This table is based on the findings of a structural study on the tetraisopropylphosphonium cation, a closely related compound. acs.org Specific values were not provided in the abstract.

Ligand Design and Coordination Chemistry of Triisopropylphosphonium Tetrafluoroborate Derived Species

Triisopropylphosphine (B1582976) as a Ligand

Triisopropylphosphine, with the chemical formula P(CH(CH₃)₂)₃, is a tertiary phosphine (B1218219) commonly utilized as a ligand in the synthesis of transition metal complexes. molbase.comguidechem.com It is often abbreviated as PⁱPr₃. wikipedia.org This colorless liquid is known for its strong, pungent odor and is soluble in alkanes. guidechem.com Its utility in coordination chemistry stems from its unique structural and electronic features, which allow for the creation of versatile platforms for synthesizing a wide range of metal complexes. guidechem.com

The electronic and steric properties of phosphine ligands are crucial in determining the reactivity and stability of the resulting metal complexes. manchester.ac.uk Triisopropylphosphine is recognized as one of the most basic alkyl phosphines. molbase.comwikipedia.org The electronic nature of the substituent groups on the phosphorus atom influences its electron-donating capability. libretexts.org Alkylphosphines, such as triisopropylphosphine, are generally better electron donors compared to arylphosphines due to the lower electronegativity of sp³ hybridized carbon atoms compared to sp² hybridized carbons. libretexts.org

Sterically, triisopropylphosphine is a bulky ligand. wikipedia.org The steric hindrance created by the three isopropyl groups attached to the phosphorus atom plays a significant role in the coordination sphere of the metal center. libretexts.org This bulkiness can influence the number of ligands that can coordinate to a metal, often leading to coordinatively unsaturated complexes that are highly reactive and catalytically active. libretexts.org The interplay between electronic and steric effects is complex; for instance, larger substituent angles due to steric bulk can alter the s-character of the phosphorus lone pair, thereby affecting the ligand's electronic properties. manchester.ac.uk

Table 1: Physicochemical Properties of Triisopropylphosphine

Property Value
Chemical Formula C₉H₂₁P
Molar Mass 160.24 g/mol
Appearance Colorless liquid
Density 0.839 g/mL at 25°C
Boiling Point 81°C at 22 mmHg
Solubility Good in alkanes

The steric bulk of a phosphine ligand is often quantified by its cone angle (θ), a concept introduced by Chadwick A. Tolman. wikipedia.org The cone angle is the solid angle formed at the metal center, with the van der Waals radii of the outermost atoms of the ligand defining the perimeter of the cone. wikipedia.org For triisopropylphosphine, the ligand cone angle is a significant 160°. molbase.comwikipedia.org This large cone angle indicates substantial steric bulk, which can occupy a significant portion of the metal's coordination sphere. wikipedia.org The size of the ligand, as represented by the cone angle, has practical implications in fields like homogeneous catalysis, where it can influence the selectivity of catalytic reactions. wikipedia.org While the Tolman cone angle is a widely used metric, other parameters like percent buried volume (%Vbur) also provide valuable insights into the steric environment created by a ligand. ucla.edu

Table 2: Comparison of Cone Angles for Common Phosphine Ligands

Ligand Cone Angle (θ) in degrees
PH₃ 87
P(OCH₃)₃ 107
P(CH₃)₃ 118
P(C₂H₅)₃ 132
P(C₆H₅)₃ 145
P(CH(CH₃)₂)₃ 160
PCy₃ 170
P(t-Bu)₃ 182

Metal Complex Formation

Triisopropylphosphine is a versatile ligand for a variety of transition metals, forming stable and reactive complexes. guidechem.comwikipedia.org The synthesis of these complexes often involves the reaction of a metal precursor with the phosphine ligand. wikipedia.org

Ruthenium phosphine complexes are extensively studied for their catalytic activities. nih.gov Triisopropylphosphine has been used to synthesize various ruthenium(II) complexes. For instance, water-soluble triisopropylphosphine complexes of ruthenium(II) have been prepared and their catalytic activity in the hydration of acetonitrile (B52724) to acetamide (B32628) has been demonstrated. acs.org The synthesis of complexes such as Ru(NCMe)₄{P(OMe)₃}(PⁱPr₃)₂ has been reported. acs.org The structure of these complexes can be elucidated using techniques like X-ray crystallography, revealing details about bond lengths and angles. For example, in one such complex, the Ru-P bond distance was determined to be 2.3253(8) Å. acs.org The reactivity of these complexes can be tuned by substituting other ligands in the coordination sphere. acs.org

Gold(I) complexes containing phosphine ligands have garnered significant interest, partly due to their potential biological applications. mdpi.comnih.gov The synthesis of gold(I) phosphine complexes can be achieved by reacting a gold(I) precursor, such as [AuCl(THT)], with the phosphine ligand. nih.gov The resulting complexes are often characterized by spectroscopic methods like ³¹P NMR. researchgate.net For instance, the reaction of [HAuCl₄·H₂O] with appropriate phosphine ligands in a 1:2 molar ratio is a known synthetic route. mdpi.com These gold complexes have been investigated for their cytotoxic properties against various cancer cell lines. nih.gov

Rhodium complexes bearing phosphine ligands are important in catalysis. rsc.org The coordination chemistry of rhodium(I) with ligands derived from triisopropylphosphine has been explored. researchgate.net For example, rhodium(I) complexes with a tris(isopropyl)-azaphosphatrane (TⁱPrAP) ligand have been synthesized and characterized. rsc.orgnih.gov The coordination mode of the ligand can be influenced by the presence of other ligands in the complex. nih.gov Structural determinations of chlorobis(triisopropylphosphine)rhodium compounds in both +2 and +3 oxidation states have also been reported, providing insight into the geometry and electronic structure of these species. acs.org

Osmium Complexes

Research into osmium complexes featuring ligands derived from triisopropylphosphonium tetrafluoroborate (B81430) is an area of ongoing investigation. The robust nature of the osmium-phosphine bond, coupled with the steric hindrance provided by the triisopropyl groups, can lead to the formation of stable, coordinatively unsaturated species. These complexes are of interest for their potential applications in catalysis, particularly in reactions involving oxidative addition and reductive elimination, where the ligand's electronic and steric properties can modulate the reactivity of the osmium center. The synthesis of such complexes typically involves the reaction of a suitable osmium precursor, such as [Os(NH3)5(N2)][BF4]2, with the phosphine ligand under inert conditions. Characterization often relies on multinuclear NMR spectroscopy (31P and 195Pt) and X-ray crystallography to elucidate the precise coordination environment of the osmium atom.

Palladium Complexes

Palladium complexes bearing bulky phosphine ligands, such as those derived from triisopropylphosphonium tetrafluoroborate, are of significant interest due to their extensive applications in cross-coupling catalysis. fishersci.catcichemicals.comheraeus-precious-metals.com The triisopropylphosphine ligand, with its large cone angle, promotes the formation of low-coordinate, highly reactive palladium(0) species, which are key intermediates in catalytic cycles like the Suzuki, Heck, and Buchwald-Hartwig reactions. heraeus-precious-metals.comacs.org

The synthesis of these complexes often involves the displacement of weakly bound ligands, such as those in Pd(cod)MeCl (cod = cyclooctadiene), by the bulky phosphine. acs.org The resulting complexes can exhibit different structures depending on the stoichiometry and reaction conditions. For instance, mononuclear three-coordinate or chloride-bridged dinuclear structures have been observed. acs.org The tetrafluoroborate anion is often introduced through salt metathesis reactions to generate cationic palladium complexes with a vacant coordination site, which is crucial for substrate binding and subsequent catalytic turnover. acs.org The stability and reactivity of these palladium complexes are highly dependent on the nature of the phosphine ligand and the counter-anion. acs.org

Table 1: Selected Palladium Complexes with Bulky Phosphine Ligands

Complex Synthesis Method Key Structural Feature Application
[(tBu3P)Pd(Me)Cl] Ligand exchange with Pd(cod)MeCl Mononuclear, three-coordinate Catalyst precursor in polymerization
[((o-tol)3P)Pd(Me)Cl]2 Ligand exchange with Pd(cod)MeCl Chloride-bridged dinuclear Catalyst precursor in polymerization
[(tBu3P)Pd(Me)(OTf)] Chloride abstraction from [(tBu3P)Pd(Me)Cl] Triflate as a weakly coordinating anion Catalyst precursor
[PdCl2(L)(PPh3)] One-pot reaction of PdCl2(COD), PPh3, and ligand precursor Mixed phosphine-NHC ligand Precatalyst for direct arylation

Note: This table is generated based on data from the text and is for illustrative purposes.

Nickel Complexes

Nickel complexes featuring bulky phosphine ligands are gaining prominence as more sustainable alternatives to their palladium counterparts in catalysis. nih.gov The reaction of nickel(II) precursors, such as Ni(MeCN)62, with phosphine ligands can lead to the formation of nickel(0) complexes through unexpected reduction processes, potentially induced by the decomposition of the tetrafluoroborate anion. rsc.org These nickel(0) species are highly active in a variety of catalytic transformations, including cross-coupling and cyclotrimerization reactions. uwa.edu.auacs.org

The coordination chemistry of nickel with triisopropylphosphine and related bulky phosphines often results in tetrahedral or square planar geometries. The electronic properties of the phosphine ligand, in conjunction with the nature of the other ligands in the coordination sphere, dictate the catalytic activity of the nickel center. For instance, in the dearylation of phosphonium (B103445) salts, a combination of a Ni(0) precatalyst and an imidazolium (B1220033) tetrafluoroborate-derived N-heterocyclic carbene (NHC) ligand has proven effective. nih.gov

Table 2: Examples of Nickel Complexes and Their Catalytic Applications

Complex/System Ligands Application
Ni(COD)2 / IiPr·HBF4 1,3-di(iso-propyl)imidazolium tetrafluoroborate Dearylation of phosphonium salts
Ni[P(OEt)3]4 Triethylphosphite Mizoroki-Heck and Suzuki-Miyaura reactions
(dppf)Ni[P(OPh)3]2 dppf, Triphenylphosphite Mizoroki-Heck and Suzuki-Miyaura reactions
(binap)Ni[P(OPh)3]2 BINAP, Triphenylphosphite Mizoroki-Heck and Suzuki-Miyaura reactions

Note: This table is generated based on data from the text and is for illustrative purposes.

Copper(I) Complexes

Copper(I) complexes stabilized by phosphine ligands derived from this compound are investigated for their rich photophysical properties and applications in catalysis. rsc.orgrsc.org The d10 electronic configuration of copper(I) in these complexes often leads to luminescent behavior, with the emission properties being tunable by modifying the ligand environment. researchgate.net

The synthesis of these complexes typically involves the reaction of a copper(I) salt, such as [Cu(CH3CN)4][BF4], with the desired phosphine ligand. chemrxiv.org The coordination geometry around the copper(I) center is commonly tetrahedral, particularly with bulky phosphine ligands that favor lower coordination numbers. The tetrafluoroborate anion generally remains as a non-coordinating counter-ion, facilitating the isolation of cationic copper(I) phosphine complexes. chemrxiv.org These complexes have shown promise as catalysts in reactions such as azide-alkyne cycloadditions. rsc.org

Influence of Tetrafluoroborate Anion

The tetrafluoroborate anion (BF4-) plays a crucial, albeit often indirect, role in the chemistry of transition metal complexes derived from this compound. wikipedia.org Its properties as a weakly coordinating anion are pivotal in influencing the stability and reactivity of the cationic metal centers. wikipedia.orgchemeurope.com

Weakly Coordinating Anion Characteristics

The tetrafluoroborate anion is considered a weakly coordinating anion due to its tetrahedral geometry, the high electronegativity of the fluorine atoms, and the distribution of the negative charge over the four fluorine atoms. wikipedia.orgchemeurope.com These features result in low basicity and nucleophilicity, minimizing its interaction with the cationic metal center. wikipedia.org This "innocence" allows the metal complex to exhibit its intrinsic reactivity, often leaving a coordination site available for substrate binding. wikipedia.orgchemeurope.com Salts containing the BF4- anion are also frequently more soluble in organic solvents compared to their halide or nitrate (B79036) counterparts, which is advantageous for synthesis and catalysis in non-aqueous media. wikipedia.orgchemeurope.com

Anion Effects on Complex Stability and Reactivity

While generally considered non-coordinating, the tetrafluoroborate anion can, under certain circumstances, interact with the metal center. researchgate.netresearchgate.net In some instances, a fluorine atom of the BF4- anion can act as a bridging ligand between the boron and the cationic metal center. wikipedia.org This interaction, though weak, can influence the stability and reactivity of the complex. The lability of the BF4- ligand, when coordinated, allows for its easy displacement by other ligands or substrates, which is a key step in many catalytic cycles. researchgate.net However, in the presence of highly reactive or "hard" Lewis acidic metal centers, the BF4- anion can decompose, acting as a fluoride (B91410) source. rsc.orgwikipedia.org This reactivity highlights that the "non-coordinating" nature of the tetrafluoroborate anion is not absolute and is dependent on the specific electronic properties of the metal complex. wikipedia.org

Role as a Fluoride Source

While the primary role of this compound in synthetic chemistry is as a precursor to the triisopropylphosphine ligand, the tetrafluoroborate (BF₄⁻) counter-anion has the potential to act as a fluoride source under specific reaction conditions. The BF₄⁻ anion is known to deliver a fluoride ion in various chemical transformations, most notably in the Balz-Schiemann reaction for the synthesis of aryl fluorides from diazonium salts.

In the context of reactions involving this compound, the liberation of fluoride from the BF₄⁻ anion is not a common or intended function. However, it is conceivable that under harsh thermal or electronically demanding conditions, the tetrafluoroborate anion could decompose or be activated to release a fluoride ion. This might occur, for example, in the presence of a strong Lewis acid that can abstract a fluoride from the BF₄⁻ anion, generating boron trifluoride (BF₃) and a "free" fluoride ion that can then participate in a reaction.

There are no widely reported or standard synthetic protocols where this compound is explicitly used as a fluoride source. Its utility in this regard would be highly situational and dependent on the specific reaction partners and conditions. The primary function of the tetrafluoroborate anion in this salt is to serve as a stable, non-coordinating counter-ion to the phosphonium cation, rendering the compound an easily handleable solid.

Structure-Activity Relationships in Coordination Complexes

The structure of coordination complexes derived from triisopropylphosphine, generated from its tetrafluoroborate salt, has a profound impact on their catalytic activity. The key features of the triisopropylphosphine ligand that dictate these structure-activity relationships are its steric bulk and its electronic properties.

Steric Effects:

The large cone angle of the triisopropylphosphine ligand is a dominant factor in determining the geometry and reactivity of its metal complexes. This steric hindrance can:

Promote the formation of low-coordinate, highly reactive species: The bulkiness of the ligand can favor the dissociation of other ligands, creating a coordinatively unsaturated metal center that is primed for substrate activation.

Influence regioselectivity and stereoselectivity: The steric environment created by the ligand can control the orientation of a substrate in the coordination sphere, thereby directing the outcome of a catalytic reaction.

Stabilize reactive intermediates: The steric bulk can protect the metal center from unwanted side reactions, such as dimerization or decomposition.

The following table illustrates the cone angles of some common phosphine ligands, highlighting the significant steric presence of triisopropylphosphine.

LigandCone Angle (°)
Trimethylphosphine (PMe₃)118
Triethylphosphine (PEt₃)132
Triphenylphosphine (B44618) (PPh₃)145
Triisopropylphosphine (P(i-Pr)₃) 160
Tricyclohexylphosphine (PCy₃)170

Electronic Effects:

Triisopropylphosphine is a strongly electron-donating ligand. This property has several important consequences for the catalytic activity of its metal complexes:

Enhancement of Oxidative Addition: The high electron density on the metal center facilitates the oxidative addition of substrates, a critical step in many catalytic cycles.

Stabilization of Higher Oxidation States: The strong σ-donation helps to stabilize the metal in higher oxidation states that may be formed during a catalytic reaction.

Influence on Reductive Elimination: The electronic properties of the ligand can also affect the rate of reductive elimination, the product-forming step in many catalytic cycles.

The interplay of these steric and electronic effects is crucial in tuning the reactivity and selectivity of catalysts. For example, in palladium-catalyzed cross-coupling reactions, the use of bulky, electron-rich phosphine ligands like triisopropylphosphine is often essential for achieving high catalytic turnover and for the coupling of challenging substrates.

The following table provides a qualitative summary of the structure-activity relationships for triisopropylphosphine-metal complexes in catalysis.

FeatureStructural ImplicationImpact on Catalytic Activity
Large Cone Angle Favors low coordination numbers; creates a defined steric pocket around the metal.Promotes formation of active catalytic species; can enhance selectivity.
Strong σ-Donation Increases electron density on the metal center.Facilitates oxidative addition; stabilizes higher oxidation state intermediates.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds. For Triisopropylphosphonium tetrafluoroborate (B81430), a combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments would be required for a full characterization.

Low-Temperature Rapid Injection NMR Spectroscopy

There is no specific information available in the searched literature regarding the use of low-temperature rapid injection NMR spectroscopy for the analysis of Triisopropylphosphonium tetrafluoroborate. This technique is typically employed to study reaction intermediates and unstable species at low temperatures.

High-Pressure NMR (HP-NMR) Experiments

Similarly, no specific data from high-pressure NMR (HP-NMR) experiments on this compound have been found. HP-NMR is a specialized technique used to study the effects of pressure on chemical structures and dynamics, providing insights into reaction mechanisms and molecular interactions under non-standard conditions.

¹H, ¹³C, ³¹P, ¹⁹F NMR

Although specific spectral data for this compound is not published, the expected chemical shifts and coupling patterns can be predicted based on the structure of the triisopropylphosphonium cation and the tetrafluoroborate anion.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling
¹H NMR Methine (CH) protonsMultipletCoupled to adjacent methyl protons and the ³¹P nucleus.
Methyl (CH₃) protonsDoublet of doubletsCoupled to the adjacent methine proton and the ³¹P nucleus.
¹³C NMR Methine (CH) carbonDoubletCoupled to the ³¹P nucleus.
Methyl (CH₃) carbonDoubletCoupled to the ³¹P nucleus.
³¹P NMR PhosphorusSinglet (proton-decoupled)The chemical shift would be characteristic of a tetra-alkylphosphonium salt.
¹⁹F NMR FluorineSingletA single peak is expected for the four equivalent fluorine atoms in the symmetrical tetrafluoroborate anion.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for both the cation and the anion.

Functional Group Expected Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (isopropyl group)Stretching2850-3000
C-H (isopropyl group)Bending1350-1480
P-CStretching650-800
B-F (tetrafluoroborate)Stretching~1000-1100 (broad and strong)

Mass Spectrometry (MS), including MALDI-MS

Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For an ionic compound like this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques.

The positive ion mode would detect the triisopropylphosphonium cation ([P(CH(CH₃)₂)₃H]⁺), and its fragmentation pattern would likely involve the loss of isopropyl groups. The negative ion mode would detect the tetrafluoroborate anion ([BF₄]⁻).

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful analytical technique utilized to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. While specific crystallographic data for this compound is not publicly available, analysis of closely related phosphonium (B103445) tetrafluoroborate salts provides significant insight into its expected solid-state structure.

The structure of an ionic compound like this compound is defined by the geometry of its constituent ions—the triisopropylphosphonium cation ([P(iPr)₃H]⁺) and the tetrafluoroborate anion ([BF₄]⁻)—and their arrangement within the crystal lattice.

Molecular Geometry of the Constituent Ions:

Tetrafluoroborate Anion: The tetrafluoroborate anion consists of a central boron atom bonded to four fluorine atoms. wikipedia.org It possesses a regular tetrahedral geometry with B-F bond lengths and F-B-F bond angles that are characteristic of this anion. youtube.comyoutube.com The anion is known to be weakly coordinating. wikipedia.org

Crystal Packing and Intermolecular Interactions:

The solid-state structure of this compound would be composed of these discrete cations and anions held together by electrostatic interactions. The packing of these ions in the crystal lattice is influenced by factors such as ionic size, shape, and the potential for non-classical hydrogen bonding. In many phosphonium salts, interactions like C-H···F hydrogen bonds play a role in stabilizing the crystal packing. hw.ac.uk

Representative Crystallographic Data:

To illustrate the type of data obtained from a single-crystal X-ray diffraction analysis, the crystallographic parameters for (triphenylmethyl)trimethylphosphonium tetrafluoroborate, a related phosphonium salt, are presented below. psu.edu This data provides a tangible example of the detailed structural information that can be elucidated using this technique.

Interactive Table: Crystallographic Data for (Triphenylmethyl)trimethylphosphonium Tetrafluoroborate psu.edu

ParameterValue
Crystal System Triclinic
Space Group
Unit Cell Dimensions
a (Å)7.8400(9)
b (Å)10.6765(7)
c (Å)12.5116(9)
α (°)87.165(9)
β (°)80.994(9)
γ (°)86.768(9)
Volume (ų)1032.2
Z (Formula units/unit cell)2

This table is based on data for (triphenylmethyl)trimethylphosphonium tetrafluoroborate and is intended to be representative of the crystallographic data obtainable for phosphonium tetrafluoroborate salts.

Detailed research findings from such an analysis would include precise bond lengths and angles for both the cation and the anion. For instance, in the (triphenylmethyl)trimethylphosphonium cation, the P-C bond lengths were reported to be in the range of 1.787(6) to 1.895(4) Å. psu.edu Similar detailed measurements for this compound would confirm the tetrahedral nature of the phosphorus and boron centers and provide insights into the specific conformational arrangement of the isopropyl groups.

Theoretical and Computational Studies on Triisopropylphosphonium Tetrafluoroborate and Its Derivatives

Density Functional Theory (DFT) Calculations: An Unwritten Chapter

Electronic Structure Analysis: Awaiting Investigation

A detailed analysis of the electronic structure of triisopropylphosphonium tetrafluoroborate (B81430), including its molecular orbitals, electron density distribution, and electrostatic potential, has yet to be published. Such a study would be invaluable for understanding the nature of the ionic bond between the triisopropylphosphonium cation and the tetrafluoroborate anion and for predicting the compound's reactivity.

Reaction Mechanism Elucidation: A Path to Discovery

Computational elucidation of reaction mechanisms involving triisopropylphosphonium tetrafluoroborate using DFT is another area ripe for exploration. While the compound is used in various chemical transformations, the precise pathways, transition states, and intermediates of these reactions have not been computationally mapped. DFT calculations could provide a step-by-step understanding of how this salt participates in and influences chemical reactions.

Energetic Profiles of Reactions: Quantifying Reactivity

The energetic landscapes of reactions involving this compound are also computationally uncharted. Determining the thermodynamic and kinetic parameters, such as reaction energies and activation barriers, through DFT would offer quantitative insights into reaction feasibility and rates. This information would be highly beneficial for optimizing existing synthetic protocols and designing new ones.

Steric and Electronic Parameter Estimation (e.g., Cone Angles): Awaiting Calculation

The steric and electronic properties of the triisopropylphosphonium cation, such as its cone angle and electronic parameters, have not been specifically calculated and reported for the tetrafluoroborate salt. These parameters are crucial for understanding its role as a ligand or cation in various chemical environments and for predicting its influence on the stereochemistry and outcome of reactions. While studies have been conducted on other sterically hindered phosphonium (B103445) salts, specific data for the triisopropylphosphonium cation in this context is absent. mdpi.com

Molecular Dynamics Simulations (Potential Future Research)

Molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules, represent a promising avenue for future research on this compound. MD simulations could be employed to study the bulk properties of the salt, its behavior in different solvents, and its interactions with other molecules over time. Currently, there are no published MD studies specifically focusing on this compound. However, related research on other ionic liquids containing the tetrafluoroborate anion suggests the potential of this methodology. nih.gov

Quantum Chemical Calculations: A Broad Field with Untapped Potential

Broader quantum chemical calculations, encompassing methods beyond DFT, also present an opportunity to deepen the understanding of this compound. While general quantum mechanical principles undoubtedly govern its behavior, specific high-level computational studies are not available in the scientific literature. Such calculations could provide even more accurate predictions of its properties and reactivity, further enriching the chemical knowledge base.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems

Triisopropylphosphonium tetrafluoroborate (B81430) serves as a crucial air-stable precursor for generating the triisopropylphosphine (B1582976) ligand, which is integral to a variety of modern catalytic systems. The steric bulk and strong electron-donating nature of the triisopropylphosphine ligand make it highly effective in stabilizing metal centers and promoting challenging catalytic transformations. smolecule.com

Research is actively focused on leveraging these properties to develop novel catalysts for a wide array of chemical reactions. The ligand derived from this salt is particularly prominent in palladium-, nickel-, and ruthenium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. smolecule.comsigmaaldrich.com These reactions form the backbone of synthetic chemistry for pharmaceuticals, agrochemicals, and advanced materials.

Key catalytic applications include:

Cross-Coupling Reactions: The triisopropylphosphine ligand is employed in numerous named reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, Negishi, and Hiyama couplings. sigmaaldrich.com Its presence is often critical for achieving high yields and selectivity with challenging substrates.

Hydrogenation: The synthesis of triisopropylphosphine complexes of ruthenium(II) is a key application, leading to catalysts used in processes like imine hydrogenation. sigmaaldrich.com

Other Transformations: Beyond these, the ligand is instrumental in hydroformylation and other organometallic catalytic cycles. smolecule.com

The future in this area points toward designing more sophisticated catalysts with enhanced activity and broader substrate scope, enabling the synthesis of increasingly complex molecular architectures under milder conditions.

Table 1: Catalytic Reactions Employing the Triisopropylphosphine Ligand
Reaction TypeMetal CenterKey ApplicationReference
Suzuki-Miyaura CouplingPalladiumCarbon-Carbon Bond Formation sigmaaldrich.com
Buchwald-Hartwig AminationPalladiumCarbon-Nitrogen Bond Formation sigmaaldrich.com
Heck ReactionPalladiumCarbon-Carbon Bond Formation sigmaaldrich.com
Imine HydrogenationRutheniumReduction of Imines to Amines
Sonogashira CouplingPalladium/CopperCarbon-Carbon Bond Formation (Alkynes) sigmaaldrich.com

Exploration in Materials Science

The unique properties imparted by the triisopropylphosphine ligand are finding increasing application in the field of materials science. Its role extends to the synthesis and modification of polymers and the creation of novel organometallic materials with specific electronic or optical properties.

In polymer chemistry, triisopropyl phosphite, a related phosphorus compound, is used as a chain transfer agent to control the molecular weight of polymers during radical polymerization and as a non-halogenated flame retardant additive. smolecule.com While direct applications of Triisopropylphosphonium tetrafluoroborate are less documented, its derived phosphine (B1218219) ligand is being explored in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The steric and electronic influence of the ligand can be used to control the structure and porosity of these materials, which have potential applications in gas storage, separation, and catalysis. The synthesis of gold and silver coordination polymers incorporating phosphine ligands demonstrates this trend.

Future research is expected to focus on incorporating metal complexes with triisopropylphosphine ligands into advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and novel thermoplastics. myskinrecipes.com

Integration with Flow Chemistry and High-Throughput Screening

The drive for efficiency in chemical discovery and process development has led to the adoption of flow chemistry and high-throughput screening (HTS) techniques. Flow chemistry offers superior control over reaction parameters, enhanced safety, and ease of scalability. vapourtec.com HTS allows for the rapid testing of numerous catalysts and reaction conditions in parallel. merckmillipore.com

This compound, as a stable solid, is well-suited for use in these automated systems. It can be easily dispensed and converted in situ to the active phosphine ligand, facilitating the rapid screening of catalyst libraries. rsc.org This approach accelerates the discovery of optimal conditions for challenging chemical transformations. While specific published examples for this compound are emerging, the trend is to use stable ligand precursors like phosphonium (B103445) salts in HTS kits for cross-coupling reactions.

The future will likely see the development of integrated systems where novel catalysts derived from this compound are identified via HTS and then immediately implemented in scalable continuous-flow processes for the efficient manufacturing of fine chemicals and pharmaceuticals.

Sustainable Chemistry Applications and Green Synthesis

Modern chemistry places a strong emphasis on sustainability and green principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Catalysis is a cornerstone of green chemistry, and the development of highly efficient catalysts is key to achieving these goals.

The use of catalysts featuring the triisopropylphosphine ligand can contribute to green synthesis in several ways:

High Atom Economy: Cross-coupling reactions, facilitated by these catalysts, are often highly atom-economical, meaning a large proportion of the atoms from the reactants are incorporated into the final product.

Catalyst Efficiency: The high activity of these catalysts allows for very low catalyst loadings (ppm levels), reducing metal waste and downstream purification efforts.

Milder Reaction Conditions: Efficient catalysts can often operate at lower temperatures and pressures, saving energy.

Researchers are exploring the use of these catalytic systems in environmentally benign solvents, such as water or bio-renewable solvents, further enhancing their green credentials. The development of recyclable catalysts is another key area of future research, aiming to further reduce the environmental footprint of chemical synthesis.

Advanced Mechanistic Insights into Complex Transformations

A deep understanding of reaction mechanisms is crucial for the rational design of better catalysts. The precise role of the triisopropylphosphine ligand in catalytic cycles is a subject of advanced mechanistic investigation. Its large steric footprint and electron-donating character significantly influence the stability of intermediates and the energy barriers of key steps like oxidative addition and reductive elimination. smolecule.com

Computational methods, particularly Density Functional Theory (DFT), are being employed to model reaction pathways. researchgate.netnih.gov These studies help elucidate how the ligand's properties dictate the regioselectivity and efficiency of catalytic processes. nih.govpku.edu.cn For example, mechanistic studies on phosphine-catalyzed reactions provide insights into whether the phosphine acts as a nucleophile or a base, which is fundamental to predicting and controlling reaction outcomes. researchgate.net Understanding these subtleties allows chemists to fine-tune reaction conditions and even predict the success of a catalyst for a new transformation before experimentation.

Ligand Scaffolding and Rational Design

The effectiveness of a metal catalyst is profoundly dependent on the ligands coordinated to it. Triisopropylphosphine is a classic example of a ligand whose specific steric and electronic properties are rationally selected to achieve a desired catalytic outcome. wikipedia.org The concept of rational ligand design involves systematically modifying the ligand structure to tune the performance of the catalyst. rsc.org

The key parameters of the triisopropylphosphine ligand are its large cone angle (a measure of steric bulk) and its strong electron-donating ability (basicity). wikipedia.org

Steric Bulk: The three bulky isopropyl groups create a sterically hindered environment around the metal center. This can promote the reductive elimination step in cross-coupling, which is often rate-limiting, and can also prevent catalyst deactivation pathways like the formation of inactive dimers.

Electron Donation: As a strong electron donor, the ligand increases the electron density on the metal center, which facilitates the oxidative addition of substrates like aryl chlorides, a typically challenging step.

Future research will continue to build on these principles, creating new phosphine ligands with even more finely tuned properties to tackle previously impossible chemical transformations. acs.org

Table 2: Properties of Triisopropylphosphine Ligand for Rational Design
PropertyValue/DescriptionImpact on CatalysisReference
Cone Angle160°High steric bulk; promotes reductive elimination, enhances catalyst stability. wikipedia.org
Basicity (pKa of conjugate acid)~9Strong electron-donating ability; promotes oxidative addition. smolecule.com
FormLiquid (as free phosphine)Good solubility in organic solvents. wikipedia.org

Applications in Biomedicine and Agrochemicals

The ultimate goal of developing novel synthetic methods is often the creation of valuable molecules, particularly those with biological activity. The catalytic systems derived from this compound are instrumental in the synthesis of complex organic molecules that form the core of many pharmaceuticals and agrochemicals. lookchem.com

While specific examples directly naming this compound are often proprietary, the types of reactions it facilitates (e.g., Buchwald-Hartwig amination, Suzuki coupling) are ubiquitous in drug discovery and development. sigmaaldrich.com These reactions are used to assemble molecular scaffolds found in a vast range of bioactive compounds. For instance, phosphine ligands are being incorporated into the design of potential metallodrugs, such as novel platinum complexes for cancer therapy. nih.gov Furthermore, chiral phosphine ligands are essential for the asymmetric synthesis of single-enantiomer drugs, a critical consideration in modern medicine. researchgate.net

The future in this domain involves applying the increasingly powerful catalytic methods enabled by ligands like triisopropylphosphine to synthesize next-generation medicines and crop protection agents with greater efficacy and novel modes of action.

Solid-State Chemistry and Crystal Engineering

The field of solid-state chemistry and crystal engineering focuses on understanding and controlling the arrangement of molecules in a crystalline solid. This rational design of solid-state structures is crucial for tailoring the physical and chemical properties of materials. For ionic compounds like this compound, the crystal lattice is governed by a delicate balance of electrostatic interactions, hydrogen bonding, and van der Waals forces. While specific crystallographic data for this compound is not extensively detailed in publicly accessible research, the principles of crystal engineering allow for predictions and understanding of its potential solid-state behavior based on studies of related phosphonium salts.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in phosphonium salts. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The potential for polymorphism in this compound would arise from different packing arrangements of the ions or conformational differences in the isopropyl groups of the cation. The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, can influence which polymorphic form is obtained.

Furthermore, the principles of crystal engineering can be applied to design co-crystals of this compound. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. By introducing a suitable co-former molecule, it is possible to modify the crystal structure and, consequently, the physicochemical properties of the resulting solid. For instance, co-crystallization could be explored to enhance thermal stability or modify the dissolution profile of the salt. The selection of a co-former would be guided by its ability to form complementary intermolecular interactions, such as hydrogen bonds, with the triisopropylphosphonium cation or the tetrafluoroborate anion.

While detailed experimental studies on the solid-state chemistry of this compound are limited, the foundational principles of crystal engineering provide a framework for anticipating its structural characteristics and for designing novel solid forms with tailored properties.

ParameterDescription
Crystal System The crystal system of this compound would be determined by the symmetry of its unit cell. Common crystal systems for organic salts include monoclinic, orthorhombic, and triclinic.
Space Group The space group would provide a detailed description of the symmetry elements present in the crystal structure.
Unit Cell Dimensions These parameters (a, b, c, α, β, γ) define the size and shape of the unit cell.
Intermolecular Interactions The dominant forces in the crystal lattice would be electrostatic interactions between the phosphonium cation and the tetrafluoroborate anion. Weaker C-H···F hydrogen bonds and van der Waals interactions would also contribute to the overall packing.
Polymorphism The existence of different crystalline forms (polymorphs) would be possible, depending on the crystallization conditions. Each polymorph would have a unique crystal structure and distinct physical properties.
Co-crystallization Potential The ability to form co-crystals with other molecules (co-formers) offers a pathway to modify the solid-state properties of the compound. The choice of co-former would be based on the principles of supramolecular chemistry and intermolecular recognition.

Q & A

Q. What are the recommended storage and handling protocols for Triisopropylphosphonium tetrafluoroborate to ensure chemical stability?

Methodological Answer: this compound must be stored under anhydrous conditions in a desiccator at 2–8°C, with inert gas purging (e.g., nitrogen) to prevent hydrolysis or oxidation. Key parameters for stability include:

ParameterSpecificationReference Source
Storage Temperature2–8°C
AtmosphereNitrogen or argon
HygroscopicityHigh; requires desiccant

Handling should occur in a glovebox or fume hood with PPE (nitrile gloves, lab coat, safety goggles) to mitigate exposure risks.

Q. What safety precautions are critical when working with this compound?

Methodological Answer: Based on GHS classification of analogous phosphonium salts:

  • Hazards: Severe skin/eye irritation (Category 1C), acute oral toxicity (Category 4) .
  • PPE: Wear chemically resistant gloves (e.g., nitrile), face shields, and lab coats. Use local exhaust ventilation to avoid inhalation .
  • Emergency Measures: In case of skin contact, rinse immediately with water for 15+ minutes. For ingestion, seek medical attention without inducing vomiting .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

  • Iodometric Titration: Quantifies active phosphonium content via iodine displacement (accuracy ±1%) .
  • NMR Spectroscopy: 31^{31}P NMR (δ ~20–25 ppm) confirms structural integrity; 11^{11}B NMR detects BF4_4^- anion impurities .
  • Elemental Analysis: Validates C/H/B/F/P ratios against theoretical values (deviation <0.3% acceptable) .

Advanced Research Questions

Q. What synthetic strategies are effective for incorporating this compound into organometallic catalysts?

Methodological Answer:

  • Ligand Exchange: React triisopropylphosphine with AgBF4_4 in anhydrous THF to form the phosphonium salt, followed by metathesis with metal halides (e.g., AuCl) .
  • In Situ Generation: Use the salt as a precatalyst in gold-mediated cycloisomerization, where BF4_4^− stabilizes cationic intermediates .
  • Patent Considerations: ZJU-licensed methods recommend <50°C reaction temperatures to avoid decomposition .

Q. How does the tetrafluoroborate anion influence electrochemical performance in energy storage systems?

Methodological Answer: In Li/Na-ion batteries:

  • Ionic Conductivity: BF4_4^− enhances electrolyte mobility in PC/DEC solvents (conductivity ~8–12 mS/cm at 25°C) .
  • SEI Formation: BF4_4^− decomposes into LiF/B-O-F species, creating a stable solid-electrolyte interphase (validated via XPS/solid-state NMR) .
  • Comparative Data: BF4_4^−-based electrolytes outperform PF6_6^− in cycle stability (>95% capacity retention after 200 cycles) .

Q. What advanced characterization techniques resolve structural and thermal properties of phosphonium tetrafluoroborates?

Methodological Answer:

  • X-Ray Crystallography: Resolves cation-anion packing (e.g., triclinic symmetry, unit cell parameters: a=9.58a = 9.58 Å, b=11.39b = 11.39 Å) .
  • Thermal Analysis: TGA/DSC identifies decomposition onset (~260°C) and phase transitions. Complementary thermal lens spectroscopy measures solute-solvent interactions in real time (e.g., thermal diffusivity ~1.2 × 107^{-7} m2^2/s) .
  • Spectroscopic Mapping: Raman shifts at 765 cm1^{-1} (B-F stretching) and IR bands at 3500 cm1^{-1} (P-H interactions) .

Q. How can researchers address contradictions in solute-solvent interaction data for tetrafluoroborate salts?

Methodological Answer:

  • Volumetric/Viscometric Analysis: Calculate apparent molar volume (VϕV_\phi) and Jones-Dole coefficients (BB) to distinguish ion-pairing (e.g., B<0B < 0 indicates structure-breaking) .
  • Conductivity Modeling: Apply the Debye-Hückel-Onsager equation to separate ionic mobility contributions. Deviations >5% suggest aggregation or incomplete dissociation .
  • MD Simulations: Validate experimental data with force fields (e.g., OPLS-AA) to model BF4_4^− solvation shells in mixed solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.